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  • Product: 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride
  • CAS: 2287318-50-5

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The transition from planar, sp2 -hybridized aromatic scaffolds to three-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The transition from planar, sp2 -hybridized aromatic scaffolds to three-dimensional, sp3 -rich architectures represents a paradigm shift in modern medicinal chemistry. This strategy, often termed the "escape from flatland," directly correlates increased molecular complexity with higher clinical success rates. 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS: 2287318-50-5) is a privileged spirocyclic building block that perfectly embodies this design philosophy.

By projecting two orthogonal functional groups (a secondary amine and a carboxylic acid) across a rigid, highly aliphatic core, this molecule serves as an ideal bioisostere for flat aromatic linkers and flexible alkyl chains. This whitepaper provides a comprehensive physicochemical profile of the compound, elucidates the mechanistic causality behind its utility in targeted protein degradation (PROTACs), and outlines self-validating experimental protocols for its characterization and application.

Structural and Physicochemical Profiling

The "Escape from Flatland" Rationale

Spirocyclic scaffolds are defined by two rings fused at a single quaternary carbon atom. In 3-azaspiro[5.5]undecane, a piperidine ring and a cyclohexane ring share a central sp3 carbon. The nitrogen at position 3 and the carboxylic acid at position 9 are situated at the distal ends of the spirocyclic axis.

This geometry provides a highly rigid vector projection. When used as a linker (e.g., in PROTACs), it minimizes the entropic penalty of binding compared to flexible PEG chains, while its high fraction of sp3 carbons ( Fsp3​ ) prevents the π−π stacking and poor aqueous solubility typically associated with biphenyl or rigid aromatic linkers .

G A Planar Aromatic Linkers (Low Fsp3) B Spirocyclic Replacement A->B Structural Optimization C Increased Fsp3 (3D Complexity) B->C D Enhanced Aqueous Solvation C->D E Reduced Off-Target Binding (e.g., hERG) C->E F Improved Clinical Translation D->F E->F

Diagram 1: The mechanistic logic pathway of spirocyclic scaffold integration in drug design.
Quantitative Physicochemical Data

The hydrochloride salt form is specifically engineered to maximize aqueous solubility, making it highly tractable for early-stage in vitro assays and formulation.

Table 1: Physicochemical Properties of 3-Azaspiro[5.5]undecane-9-carboxylic acid HCl

PropertyValueMechanistic Implication
CAS Number 2287318-50-5Free base: 1356386-19-0; Boc-protected: 170228-81-6.
Molecular Formula C₁₁H₂₀ClNO₂-
Molecular Weight 233.74 g/mol Low MW allows for integration into large PROTACs without exceeding Lipinski limits.
Fsp3​ (Fraction sp3 ) 0.91 (10/11 carbons)Exceptionally high 3D character; prevents aggregation.
Estimated pKa (Amine) ~9.5 - 10.5Protonated at physiological pH (7.4), enhancing solubility.
Estimated pKa (Acid) ~4.5 - 5.0Deprotonated at physiological pH (7.4), forming a zwitterion.
Physical State White crystalline powderThe HCl salt provides a stable, high-melting crystalline lattice.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely describe what to do, but incorporate critical control points to verify why the data is trustworthy.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays (using DMSO stock dilutions) often overestimate solubility due to supersaturation. For a zwitterionic HCl salt, determining the true thermodynamic equilibrium from the solid state is critical for predicting oral bioavailability and formulation limits.

  • Preparation: Weigh 5 mg of 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride into three separate glass vials.

  • Buffer Addition: Add 1.0 mL of aqueous buffer at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal fluid) to the respective vials.

  • Equilibration: Cap the vials and incubate on an orbital shaker at 37°C and 200 rpm for 48 hours. Expert Insight: 48 hours ensures true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to separate the undissolved pellet from the supernatant.

  • Self-Validation (Solid-State Check): Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD). Why? At pH 7.4, the HCl salt may disproportionate into the zwitterionic free base. XRPD confirms if the solubility measured is for the salt or the free base.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve of the API.

Workflow S1 Weigh Solid API (Excess) S2 Add Buffers (pH 1.2, 4.5, 7.4) S1->S2 S3 Incubate at 37°C (48h for Equilibrium) S2->S3 S4 Centrifugation (Phase Separation) S3->S4 S5 Supernatant: HPLC Quantification S4->S5 Liquid Phase S6 Pellet: XRPD Salt Form Check S4->S6 Solid Phase

Diagram 2: Self-validating workflow for thermodynamic solubility profiling.
Protocol 2: Synthesis of PROTAC Linkers via Amide Coupling

Causality: The distal arrangement of the secondary amine and carboxylic acid makes this scaffold an exceptional rigid linker for Targeted Protein Degradation (PROTACs) . To prevent polymerization, orthogonal protection (e.g., using the Boc-protected variant, CAS 170228-81-6) is required.

  • Activation: Dissolve 1.0 eq of the target protein ligand (containing a primary amine) and 1.1 eq of 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid in anhydrous DMF.

  • Coupling Reagents: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Why? The disappearance of the starting ligand mass and the appearance of the [M+H]+ peak of the coupled intermediate confirms successful amide bond formation without racemization.

  • Deprotection: Treat the purified intermediate with 4N HCl in Dioxane for 1 hour to remove the Boc group, revealing the secondary amine of the spirocycle.

  • Second Coupling: React the newly liberated secondary amine with the carboxylic acid of an E3 ligase ligand (e.g., a Cereblon or VHL binder) using the same HATU/DIPEA conditions to yield the final bifunctional PROTAC.

PROTAC P1 Target Protein Ligand (Amine) P3 Amide Coupling 1 (HATU/DIPEA) P1->P3 P2 Boc-Spirocyclic Linker (Acid) P2->P3 P4 Boc Deprotection (HCl/Dioxane) P3->P4 P6 Amide Coupling 2 (HATU/DIPEA) P4->P6 P5 E3 Ligase Ligand (Acid) P5->P6 P7 Final Bifunctional PROTAC Degrader P6->P7

Diagram 3: Step-by-step synthetic workflow for integrating the spirocyclic linker into a PROTAC.

Conclusion

The utilization of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a masterclass in modern structural biology and medicinal chemistry. By replacing traditional flat linkers with this sp3 -rich, rigidified spirocycle, researchers can drastically improve the physicochemical properties of their drug candidates—lowering logD, increasing thermodynamic solubility, and projecting pharmacophores with precise spatial geometry. Whether utilized in small-molecule receptor antagonists or as a structural bridge in chimeric degraders, this scaffold is a foundational tool for overcoming the attrition rates associated with poor pharmacokinetics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

Exploratory

Mechanism of Action: 3-Azaspiro[5.5]undecane-9-carboxylic Acid Hydrochloride as a Rigid PROTAC Linker

Structural Rationale in Targeted Protein Degradation 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS: 2287318-50-5) is a highly specialized, bifunctional spirocyclic scaffold utilized primarily in advanced m...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale in Targeted Protein Degradation

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS: 2287318-50-5) is a highly specialized, bifunctional spirocyclic scaffold utilized primarily in advanced medicinal chemistry and drug discovery[1]. Structurally, it consists of two six-membered rings connected orthogonally through a single quaternary spiro carbon, featuring a secondary amine at the 3-position (stabilized as a hydrochloride salt) and a carboxylic acid at the 9-position[2].

Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, this compound serves as a conformationally restricted linker in the design of Proteolysis Targeting Chimeras (PROTACs)[3]. PROTACs are heterobivalent molecules that hijack the intracellular ubiquitin-proteasome system to selectively degrade target proteins[3]. The 3-azaspiro[5.5]undecane core has been specifically deployed to synthesize next-generation degraders for challenging oncogenic targets, including KRAS-G12D, by physically bridging a target-binding ligand with an E3 ubiquitin ligase recruiting ligand[4].

Thermodynamic Mechanism of Action: Overcoming the Entropic Penalty

The mechanism of action of a PROTAC built on the 3-azaspiro[5.5]undecane scaffold is governed by the principles of induced proximity and thermodynamic cooperativity .

When a PROTAC induces the formation of a ternary complex (Protein of Interest[POI] – PROTAC – E3 Ligase), the system must overcome a significant thermodynamic barrier. Traditional PROTACs utilizing flexible polyethylene glycol (PEG) linkers incur a massive entropic penalty ( −TΔS ) because the highly flexible chain is forced into a single, rigid conformation upon ternary complex formation[5]. This large, unfavorable entropy loss often reduces the overall binding affinity and limits the stability of the complex[5].

By utilizing the rigid 3-azaspiro[5.5]undecane core, the PROTAC is "pre-organized." The spirocyclic structure restricts the rotational and translational degrees of freedom of the linker prior to binding[6]. Consequently, the entropic penalty is paid during the chemical synthesis of the molecule rather than during the biological binding event[5]. This pre-organization drives positive cooperativity ( α>1 ) , meaning the binding of the PROTAC to the POI actively enhances its subsequent affinity for the E3 ligase, resulting in a highly stable ternary complex[7].

MoA_Pathway PROTAC PROTAC (Spirocyclic Linker) POI Target Protein (e.g., KRAS-G12D) PROTAC->POI Binary Binding E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 Ligase Recruitment Ternary Ternary Complex (High Cooperativity) POI->Ternary Induced Proximity E3->Ternary Induced Proximity Ub Polyubiquitination (E2 Transfer) Ternary->Ub Spatial Alignment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Mechanism of action for PROTACs utilizing rigid spirocyclic linkers to drive degradation.

Vectorial Projection and the Ubiquitination Zone

Beyond thermodynamics, the MoA relies heavily on precise spatial geometry. The orthogonal projection of the two six-membered rings in the spiro[5.5]undecane system ensures that the POI and the E3 ligase are held at a specific distance and angle[2].

This rigidity strictly defines the "ubiquitination zone"—the spatial region where the E2 ubiquitin-conjugating enzyme (recruited by the E3 ligase) can access surface-exposed lysine residues on the POI[7]. Flexible linkers can allow the E2 enzyme to swing away from the target lysines, leading to futile cycles of binding without degradation. The spirocyclic linker acts as a rigid molecular strut, locking the E2 enzyme directly over the target lysines, thereby maximizing the rate of polyubiquitination and subsequent degradation by the 26S proteasome[7],[6].

Quantitative Data: Spirocyclic vs. Flexible Linkers

The mechanistic advantages of the 3-azaspiro[5.5]undecane linker over traditional flexible linkers can be quantified through thermodynamic and kinetic parameters.

ParameterFlexible PEG LinkerSpirocyclic Linker (3-Azaspiro[5.5]undecane)Mechanistic Rationale
Entropic Penalty ( −TΔS ) High (Unfavorable)Low (Favorable)Rigid linkers are pre-organized, minimizing conformational entropy loss upon ternary complex formation[5].
Cooperativity Factor ( α ) Typically ∼1 (Additive) >10 (Highly Synergistic)Reduced entropic cost allows de novo protein-protein interactions to drive synergistic binding[7].
Ternary Complex Half-Life Short (Minutes)Long (Hours)The locked geometry prevents rapid dissociation of the POI-PROTAC-E3 complex[7].
Off-Target Degradation Higher RiskLower RiskThe strict geometric requirement of the rigid linker prevents productive ubiquitination of non-specific proteins[6].

Experimental Workflows & Self-Validating Protocols

To leverage 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in drug development, researchers must execute precise synthetic and analytical workflows. The following protocols are designed as self-validating systems, ensuring that causality and data integrity are maintained at every step.

Protocol A: Synthesis of the PROTAC Conjugate

This protocol details the bi-directional functionalization of the spirocyclic scaffold.

  • Liberation of the Free Amine : Suspend 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the secondary amine at the 3-position for nucleophilic attack, while maintaining a basic environment necessary for subsequent coupling.

  • Amide Coupling at the 9-Position : Add 1.2 equivalents of the E3 ligase ligand (containing a primary amine) and 1.5 equivalents of HATU. Stir at room temperature for 2 hours.

    • Causality: HATU is selected over EDC/NHS because it efficiently activates sterically hindered aliphatic carboxylic acids (like the 9-position of the spirocycle) by forming a highly reactive 7-azabenzotriazole ester, minimizing epimerization and maximizing yield.

  • Functionalization of the 3-Position : Introduce the POI ligand (e.g., a KRAS-G12D inhibitor functionalized with an acid chloride or activated ester) to the reaction mixture.

  • Self-Validation Checkpoint (LC-MS) : Before proceeding to biological assays, analyze the crude mixture via LC-MS. The system is self-validating if the chromatogram shows a dominant peak matching the exact mass of the fully conjugated heterobivalent PROTAC, confirming that both orthogonal attachment points reacted successfully without cross-polymerization.

Protocol B: TR-FRET Validation of the Ternary Complex

To prove that the synthesized PROTAC successfully overcomes the entropic penalty to form a cooperative ternary complex, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

  • Reagent Preparation : Prepare a master mix containing 10 nM of Terbium (Tb)-labeled E3 ligase (Donor) and 10 nM of GFP-labeled POI (Acceptor) in assay buffer.

  • PROTAC Titration : Dispense the PROTAC into a 384-well plate in a 12-point dose-response curve (ranging from 10 pM to 10 µM).

  • Equilibration : Add the protein master mix to the PROTAC wells and incubate at room temperature for 2 hours.

    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium. TR-FRET is chosen specifically because it is a homogeneous (wash-free) assay; washing steps would disrupt the equilibrium and artificially degrade the signal of the ternary complex.

  • Self-Validation via Epimer Control : In parallel, run an identical titration using a PROTAC synthesized with an inactive E3 ligand epimer (e.g., the (S)-enantiomer of thalidomide).

    • Causality: If the FRET signal is genuinely driven by specific ternary complex formation, the inactive epimer will yield zero signal. This internal control validates that the observed proximity is target-specific and not an artifact of compound aggregation.

  • Detection : Excite the plate at 340 nm and measure emission at 495 nm (Tb) and 520 nm (GFP). Calculate the FRET ratio (520/495) to derive the cooperativity factor ( α ).

TR_FRET_Protocol Step1 1. Reagent Prep Tb-E3 & GFP-POI Step2 2. PROTAC Titration Add Spirocyclic PROTAC Step1->Step2 Step3 3. Equilibration Incubate 2h at RT Step2->Step3 Step4 4. Excitation Excite Tb at 340 nm Step3->Step4 Step5 5. Emission Detection Measure 520nm/495nm Ratio Step4->Step5

Fig 2: Step-by-step TR-FRET experimental workflow for validating ternary complex formation.

Sources

Foundational

Molecular Weight and Exact Mass of 3-Azaspiro[5.5]undecane-9-carboxylic acid HCl: A Technical Guide for Drug Discovery

Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic structures toward complex, three-dimensional architectures. This paradigm shift is driven by the need for improved physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic structures toward complex, three-dimensional architectures. This paradigm shift is driven by the need for improved physicochemical properties and target selectivity. At the forefront of this movement are spirocyclic scaffolds.

This whitepaper provides an in-depth technical analysis of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (HCl) , a highly valuable bifunctional building block. As a Senior Application Scientist, I have structured this guide to detail its exact mass and molecular weight profiling, outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and explore the mechanistic causality behind its utility in enhancing the fraction of sp3 carbons (Fsp3) in drug discovery campaigns.

Physicochemical Profiling & Quantitative Data

3-Azaspiro[5.5]undecane-9-carboxylic acid HCl is a spirocyclic amino acid analog. The spiro[5.5]undecane core consists of two six-membered rings joined at a single quaternary carbon, enforcing a rigid, orthogonal geometry. The presence of both a basic secondary amine and a carboxylic acid makes it an ideal handle for amide coupling and peptidomimetic synthesis.

Understanding the precise mass metrics of this compound is critical for downstream library synthesis and quality control .

Table 1: Quantitative Physicochemical Data Comparison

PropertyFree Base FormHydrochloride (HCl) Salt
Chemical Formula C₁₁H₁₉NO₂C₁₁H₂₀ClNO₂
Molecular Weight 197.27 g/mol 233.74 g/mol
Monoisotopic Exact Mass 197.1416 Da233.1183 Da
[M+H]⁺ Exact Mass (ESI+) 198.1489 DaN/A (Ionizes as free base)
CAS Registry Number 1356386-19-02287318-50-5

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS) Protocol

To unambiguously confirm the identity and purity of 3-Azaspiro[5.5]undecane-9-carboxylic acid HCl during library synthesis, a robust LC-MS/MS protocol is required. The following methodology is designed as a self-validating system, ensuring that experimental choices are directly linked to the molecule's structural attributes.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in a 1:1 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

    • Causality: The addition of formic acid serves a dual purpose. First, it ensures the basic secondary amine in the azaspiro ring (pKa ~ 10) remains fully protonated in solution. Second, it prevents peak tailing on the chromatography column by minimizing secondary interactions with residual silanols.

  • Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Causality: The spirocyclic core provides moderate lipophilicity, allowing adequate retention on the C18 stationary phase. This retention is critical to elute the compound away from the solvent front, thereby avoiding ion suppression from unretained salts (such as the chloride counterion).

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

    • Causality: The pre-protonated secondary amine readily desorbs into the gas phase as the [M+H]⁺ ion. The chloride counterion is stripped away during the desolvation process, meaning the mass spectrometer will only detect the exact mass of the protonated free base.

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer calibrated to <3 ppm mass accuracy.

    • Causality: The theoretical exact mass of the [M+H]⁺ ion is 198.1489 Da. High-resolution mass measurement discriminates the target compound from isobaric impurities, validating the elemental composition (C₁₁H₂₀NO₂⁺) and confirming successful synthesis.

LCMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O + 0.1% FA) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation of Azaspiro Amine) Chromatography->Ionization MassAnalysis HRMS Analysis (TOF/Orbitrap, Exact Mass: 198.1489 [M+H]+) Ionization->MassAnalysis DataProcessing Data Processing (Isotope Pattern & Fragmentation) MassAnalysis->DataProcessing

LC-MS/MS workflow validating the exact mass of 3-Azaspiro[5.5]undecane derivatives.

Strategic Application in Drug Discovery: The Spirocyclic Advantage

The integration of 3-Azaspiro[5.5]undecane-9-carboxylic acid into drug discovery pipelines is not merely a structural novelty; it is a calculated strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The Fsp3 Metric

As defined by Lovering et al., the fraction of sp3-hybridized carbons (Fsp3) is a critical predictor of clinical success . Planar molecules often suffer from poor aqueous solubility and promiscuous off-target binding due to non-specific π-π stacking. By incorporating the spiro[5.5]undecane core, medicinal chemists drastically increase the Fsp3 value of the resulting lead compound, pushing the molecule out of "flatland."

Conformational Rigidity and Vector Projection

Unlike linear alkyl chains that suffer from high entropic penalties upon target binding, spirocycles act as conformationally restricted scaffolds. The quaternary spiro carbon locks the two rings in an orthogonal arrangement. When the carboxylic acid is coupled to a pharmacophore, the azaspiro system projects functional groups into a precise 3D vector.

This rigidity enhances receptor/ligand complementarity, thereby improving target selectivity and reducing off-target toxicity . Furthermore, the replacement of traditional flat heterocycles (like piperazine) with azaspiro systems has been shown to improve metabolic stability and lower log D values, facilitating better oral bioavailability .

Spiro_Impact SpiroCore Spirocyclic Core (3-Azaspiro[5.5]undecane) Fsp3 Increased Fsp3 (Higher sp3 Carbon Fraction) SpiroCore->Fsp3 Rigidity Conformational Rigidity (Pre-organized 3D Vector) SpiroCore->Rigidity Solubility Improved Aqueous Solubility Fsp3->Solubility Selectivity Enhanced Target Selectivity Rigidity->Selectivity Tox Reduced Off-Target Toxicity Rigidity->Tox

Mechanistic pathways of spirocyclic scaffolds improving pharmacological profiles.

Conclusion

3-Azaspiro[5.5]undecane-9-carboxylic acid HCl represents a privileged building block in modern medicinal chemistry. By understanding its exact mass profile and the causality behind its analytical behavior, researchers can seamlessly integrate this scaffold into high-throughput synthesis workflows. Ultimately, its ability to enhance 3D character (Fsp3) and enforce conformational rigidity makes it an invaluable tool for developing the next generation of highly selective therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009. URL: [Link]

  • Zheng, Y. et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, 2022. URL: [Link]

  • Iusupov, I. R. et al. "Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling." ChemMedChem, 2022. URL: [Link]

Exploratory

Pharmacokinetics and Structural Utility of 3-Azaspiro[5.5]undecane-9-carboxylic Acid Derivatives in Modern Drug Discovery

Executive Summary As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the limitations of planar, sp²-rich heterocycles (e.g., piperazines, morpholines) in drug design. These "...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the limitations of planar, sp²-rich heterocycles (e.g., piperazines, morpholines) in drug design. These "flat" molecules often suffer from poor aqueous solubility, high non-specific protein binding, and rapid metabolic clearance. To overcome these liabilities, the strategic incorporation of spirocyclic scaffolds—specifically 3-azaspiro[5.5]undecane-9-carboxylic acid and its derivatives—has emerged as a transformative approach.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) advantages conferred by the 3-azaspiro[5.5]undecane system. By dissecting its physicochemical properties, metabolic pathways, and applications in advanced modalities like Targeted Protein Degradation (PROTACs), this guide serves as a mechanistic blueprint for drug development professionals seeking to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Mechanistic Rationale: Escaping "Flatland"

The fundamental principle driving the adoption of 3-azaspiro[5.5]undecane derivatives is the intentional disruption of molecular planarity.

Increasing Fsp³ and Modulating Lipophilicity

The fraction of sp³-hybridized carbons (Fsp³) is a critical metric for predicting clinical success. Spirocyclic scaffolds inherently possess a high Fsp³ due to their perpendicular ring systems sharing a single quaternary carbon atom[1]. When we replace a flat piperidine or morpholine ring with a 3-azaspiro[5.5]undecane moiety, we observe two immediate physicochemical benefits:

  • Reduction in LogD (pH 7.4): The three-dimensional bulk of the spirocycle disrupts planar hydrophobic stacking (π-π interactions), effectively lowering the distribution coefficient (LogD) and improving aqueous solubility[2].

  • Enhanced Target Selectivity: The rigid, 3D vector projection of the spirocycle allows for highly specific interactions within complex protein binding pockets, reducing off-target promiscuity[1].

Pharmacokinetic Profiling (ADME) of 3-Azaspiro[5.5]undecanes

Understanding how the body processes these complex ring systems is critical for predicting in vivo efficacy. The unique geometry of the [5.5] spirocycle fundamentally alters its interaction with drug-metabolizing enzymes.

Absorption and Distribution

The enhanced aqueous solubility and lowered LogD of 3-azaspiro[5.5]undecane derivatives typically result in superior passive membrane permeability. Furthermore, the steric hindrance provided by the spiro-fusion often reduces affinity for efflux transporters like P-glycoprotein (P-gp), leading to higher oral bioavailability (F%) and improved central nervous system (CNS) penetrance when required.

Metabolism and Clearance Pathways

The metabolic stability of azaspirocycles is generally superior to their planar counterparts[2]. However, they are not metabolically inert. Clinical mass balance studies of drugs containing the 3-azaspiro[5.5]undecane motif, such as the liver-targeted Acetyl-CoA Carboxylase (ACC) inhibitor PF-05221304 (Clesacostat), reveal specific Phase I metabolic pathways[3].

The primary routes of clearance include:

  • Aliphatic Hydroxylation: Cytochrome P450 (CYP450) enzymes target the sterically accessible carbons on the undecane ring, often yielding enantiomeric alcohol metabolites[3].

  • N-Dealkylation: If the 3-aza position is functionalized with an alkyl group, oxidative N-dealkylation occurs, yielding a secondary amine[3].

PK_Metabolism Parent 3-Azaspiro[5.5]undecane Derivative CYP Hepatic CYP450 Oxidation Parent->CYP M1 N-Dealkylation CYP->M1 M2 Aliphatic Hydroxylation CYP->M2 Phase2 Phase II Conjugation M1->Phase2 M2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Caption: Primary metabolic clearance pathways for 3-azaspiro[5.5]undecane derivatives.

Advanced Applications: PROTAC Linker Engineering

Beyond acting as a core pharmacophore, 3-azaspiro[5.5]undecane-9-carboxylic acid is increasingly utilized as a rigid linker in Targeted Protein Degradation (PROTACs).

Traditional PROTACs use flexible PEG or alkyl linkers, which often result in poor oral bioavailability due to high molecular weight and excessive rotatable bonds. By incorporating a rigid 3-azaspiro[5.5]undecane motif, researchers can pre-organize the PROTAC conformation, reducing the entropic penalty of ternary complex formation. For example, the discovery of ERD-1233, an orally efficacious Estrogen Receptor (ER) PROTAC degrader, utilized a 3-azaspiro[5.5]undecane-derived linker to achieve excellent pharmacokinetic profiles and oral bioavailability in in vivo models[4].

Quantitative Data Summary

The table below synthesizes the typical pharmacokinetic shifts observed when transitioning from a planar heterocycle to a 3-azaspiro[5.5]undecane scaffold during lead optimization.

ParameterPlanar Scaffold (e.g., Piperazine)Spirocyclic Scaffold (3-Azaspiro[5.5]undecane)Mechanistic Driver
Fsp³ Low (< 0.3)High (> 0.5)Introduction of orthogonal sp³ ring systems.
LogD (pH 7.4) BaselineReduced (Δ -0.5 to -1.5)Disruption of planar hydrophobicity.
Intrinsic Clearance (CLint) HighLow to ModerateSteric shielding of metabolic soft spots.
Oral Bioavailability (F%) Variable / PoorConsistently ImprovedEnhanced solubility and reduced first-pass metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers to troubleshoot and adapt.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (CLint) of 3-azaspiro[5.5]undecane derivatives while ensuring the enzymatic viability of the test system.

  • Preparation of Microsomal Matrix: Dilute pooled Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Pooled HLMs are used to average out population-level CYP450 genetic polymorphisms. MgCl₂ is a necessary co-factor for optimal CYP activity.

  • Compound Addition & Pre-incubation: Add the spirocyclic test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes without NADPH.

    • Causality: Pre-incubation establishes a thermal equilibrium. The absence of NADPH acts as a negative control to identify non-CYP mediated degradation (e.g., chemical instability).

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At precise intervals (0, 5, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, arresting metabolism while simultaneously precipitating proteins for downstream LC-MS/MS analysis.

  • System Validation (Critical Step): Concurrently run Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Acceptance Criteria: The assay is only valid if Verapamil shows rapid depletion (CLint > 50 µL/min/mg) and Warfarin remains stable (CLint < 5 µL/min/mg). If these parameters fail, the HLM batch is enzymatically compromised and the data must be discarded.

Protocol_Validation A Compound Incubation (Liver Microsomes) B CYP450 Metabolism (NADPH Dependent) A->B + NADPH C LC-MS/MS Quantification B->C Quench & Centrifuge D Data Validation (Control Clearance Check) C->D Calculate Intrinsic Clearance

Caption: Workflow for self-validating microsomal clearance assay of spirocyclic compounds.

Protocol B: Integration of 3-Azaspiro[5.5]undecane-9-carboxylic acid into PROTAC Linkers

Purpose: To couple the sterically hindered spirocyclic carboxylic acid to an E3 ligase ligand without epimerization.

  • Amide Coupling: Dissolve 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: HATU is specifically selected over standard EDC/NHS coupling because the bulky [5.5] spiro-system creates significant steric hindrance around the carboxylic acid. HATU forms a highly reactive HOAt ester that overcomes this barrier rapidly, preventing base-catalyzed epimerization.

  • Boc-Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) in a 1:1 ratio. Stir for 1 hour.

    • Causality: The TFA/DCM mixture selectively cleaves the tert-butyl carbamate (Boc) protecting group on the 3-aza position, liberating the secondary amine for further functionalization, without hydrolyzing the newly formed amide bond.

  • LC-MS Verification: Analyze the crude mixture.

    • Acceptance Criteria: Confirm the mass shift corresponding exactly to the loss of the Boc group (-100 Da). Proceed to conjugation only if purity > 95%.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Pharmacokinetics, Mass Balance, Metabolism, and Excretion of the Liver-Targeted Acetyl-CoA Carboxylase Inhibitor PF-05221304 (Clesacostat) in Humans Source: Taylor & Francis (Xenobiotica) URL:[Link]

  • Discovery of ERD-1233 as a Potent and Orally Efficacious Estrogen Receptor PROTAC Degrader for the Treatment of ER+ Human Breast Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Foundational

Escaping Flatland: The Strategic Integration of Spirocyclic Scaffolds in Modern Medicinal Chemistry

The Physicochemical Imperative: Why Spirocycles? For decades, drug discovery was dominated by planar, sp²-hybridized aromatic rings.

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Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Imperative: Why Spirocycles?

For decades, drug discovery was dominated by planar, sp²-hybridized aromatic rings. While easy to synthesize via standard cross-coupling reactions, these "flat" molecules often suffer from poor aqueous solubility, promiscuous off-target binding, and high attrition rates in clinical trials. The paradigm shifted with the "Escape from Flatland" hypothesis, which demonstrated that increasing a molecule's fraction of sp³-hybridized carbons ( Fsp3​ ) directly correlates with clinical success[1].

Spirocycles—structures where two rings are connected through a single common quaternary atom—are the ultimate realization of this concept. By forcing an orthogonal, three-dimensional topology, spirocyclic scaffolds disrupt planar π−π stacking in the crystal lattice.

The Causality of Physicochemical Improvement: From a thermodynamic standpoint, disrupting this lattice lowers the melting point and significantly reduces the energy barrier to solvation, thereby increasing aqueous solubility. Furthermore, the rigid 3D architecture prevents the molecule from adopting the induced-fit conformations required to bind promiscuous off-target hydrophobic pockets (such as the hERG channel or various CYP450 enzymes), drastically improving target selectivity and metabolic stability[1].

Table 1: Quantitative Impact of Spirocyclic Bioisosteric Replacement
MetricPlanar Precursor (Typical)Spirocyclic Analog (Typical)Causality / Mechanism
Fsp3​ Fraction < 0.30> 0.55Introduction of quaternary sp³ carbons via spiro-fusion.
Aqueous Solubility < 10 µM> 150 µMDisruption of planar π−π stacking lowers crystal lattice energy.
Off-Target Binding High (Promiscuous)Low (Selective)Rigid 3D topology prevents induced fit in off-target hydrophobic pockets.
Clearance ( Clint​ ) > 50 µL/min/mg< 15 µL/min/mgSteric shielding of metabolic hotspots from CYP450 enzymes.

3-Azaspiro[5.5]undecane: A Case Study in Structural Rigidity

To understand the utility of these scaffolds, we must examine specific architectures like 3-Azaspiro[5.5]undecane . Crystallographic and NMR studies reveal that this core maintains a highly predictable conformation: the cyclohexane ring adopts a stable chair conformation, while the piperidine ring assumes an envelope conformation[2].

Application in Targeted Protein Degradation (PROTACs)

In the rapidly evolving field of PROTACs, the entropic penalty of forming a ternary complex (Target–PROTAC–E3 Ligase) is a major hurdle. Historically, flexible PEG chains were used as linkers, but they adopt thousands of micro-conformations in solution, requiring a massive loss of entropy to fold into the active ternary state.

Today, derivatives like 3 are deployed as rigid linkers for degraders targeting challenging proteins like SOS1[3]. The Causality: By substituting a flexible chain with the rigid 3-azaspiro[5.5]undecane core, medicinal chemists pre-organize the exit vectors. This pre-organization lowers the activation energy barrier for ternary complex formation, thermodynamically driving highly cooperative degradation.

G Target Target Protein (e.g., SOS1) Ternary Ternary Complex Formation Target->Ternary Binds POI ligand PROTAC Spirocyclic PROTAC (3-Azaspiro[5.5]undecane linker) PROTAC->Ternary Bridges Target & E3 E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 ligand Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target recognition

Mechanism of targeted protein degradation via spirocyclic PROTACs.

Mechanism of Action: Vector Precision and Target Engagement

Spirocycles excel in engaging difficult binding pockets by providing distinct exit vectors that are mathematically impossible to achieve with planar bioisosteres (like piperazine or morpholine).

A prime clinical example is the4[4]. The central 2,7-diazaspiro[3.5]nonane core is not merely a structural spacer; it actively drives affinity. The protonated spirocyclic amine engages in a critical cation- π interaction with the Tyr319/Tyr323 π−π clamp of the menin protein. Furthermore, the rigid azetidine ring directs a pyrimidine nitrogen precisely to form a hydrogen bond with Tyr276[4].

Experimental Workflows: Synthesis & Validation Protocols

To ensure scientific integrity, the development of spirocyclic compounds requires rigorous, self-validating experimental designs. Below is our standardized protocol for synthesizing and validating a 3-Azaspiro[5.5]undecane-based PROTAC linker.

Phase 1: Chemical Synthesis & Structural Validation
  • Scaffold Construction: Utilize a Strecker-type reaction on a cyclohexanone derivative, followed by cyclization to form the 3-azaspiro[5.5]undecane core.

    • Causality: The spiro-fusion creates an orthogonal relationship between the two rings, dictating the spatial orientation of the attached warhead and E3 ligase ligand.

  • Purification & Characterization: Purify via preparative HPLC (>95% purity required). Confirm 3D structure via 2D-NMR (NOESY) and X-ray crystallography.

    • Self-Validating Mechanism: If NOESY cross-peaks do not match the predicted chair-envelope conformation, the regiochemistry is incorrect. Do not proceed to biological assays until structural rigidity is confirmed, as flexible impurities will confound thermodynamic data and generate false positives.

Phase 2: In Vitro Ternary Complex Assay (TR-FRET)
  • Assay Setup: Incubate the target protein (e.g., SOS1), the spirocyclic PROTAC, and the E3 ligase tagged with complementary fluorophores.

  • Signal Quantification: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal to quantify cooperativity ( α ).

    • Self-Validating Mechanism: Run parallel competitive displacement controls with (a) excess free target ligand and (b) excess free E3 ligand. A true ternary complex signal will be quenched in both controls. If the signal persists, it indicates non-specific aggregation, and the assay buffer must be re-optimized with detergents (e.g., 0.01% Tween-20).

Workflow Step1 Spirocycle Synthesis (e.g., Strecker Reaction) Step2 Structural Characterization (X-ray, NMR, HPLC) Step1->Step2 Yield & Purity >95% Step3 In Vitro Screening (Target Affinity & ADME) Step2->Step3 Confirmed 3D Topology Step4 Lead Optimization (Vector Tuning) Step3->Step4 Hit Identification Step4->Step3 Iterative Design Step5 In Vivo Validation (PK/PD Models) Step4->Step5 Optimized Fsp3

Iterative workflow for the synthesis and validation of spirocyclic lead compounds.

Clinical Translation: Approved Spirocyclic Drugs

The successful translation of spirocyclic scaffolds from concept to clinic is evidenced by the growing number of approved drugs containing this motif[5]. These successes span multiple therapeutic areas, from cardiovascular disease to oncology and neurology[6].

Table 2: Clinically Approved Spirocyclic Therapeutics
Drug NameTargetIndicationSpirocyclic CoreApproval
Irbesartan AT1 ReceptorHypertension1,3-Diazaspiro[4.4]nonane1997
Fluspirilene D2 / 5-HT2ASchizophrenia1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one1970
Buspirone 5-HT1A ReceptorAnxiety8-Azaspiro[4.5]decane-7,9-dione1986
Revumenib Menin-MLLAcute Leukemia2,7-Diazaspiro[3.5]nonane2024

Conclusion & Future Perspectives

The integration of spirocyclic scaffolds like 3-Azaspiro[5.5]undecane is no longer a niche synthetic exercise; it is a foundational strategy in modern drug discovery. By deliberately engineering three-dimensionality into lead compounds, medicinal chemists can systematically overcome the physicochemical limitations of flatland chemistry. As synthetic methodologies (such as photoredox catalysis and high-throughput parallel synthesis) continue to mature, the barrier to accessing these complex sp³-rich architectures will vanish, paving the way for highly selective, thermodynamically optimized therapeutics.

References

  • Hiesinger, K. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. 1

  • "The Spirocycle Surge in Drug Discovery." Drug Hunter. 4

  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Taylor & Francis. 5

  • "3-Azaspiro[5.5]undecane-2,4-dione." BenchChem. 2

  • "PIP-C-3-Azaspiro[5.5]undecane-boc | PROTAC Linker." MedChemExpress. 3

  • "Synthetic Routes to Approved Drugs Containing a Spirocycle." MDPI. 6

Sources

Exploratory

In Vitro Pharmacology of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride: A Versatile Spirocyclic Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The transition from flat, sp²-hybridized aromatic rings to three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern drug discovery. 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS 2287318-50-5) represents a premier bifunctional spirocyclic scaffold. Characterized by two orthogonal six-membered rings joined at a single spiro-carbon, this molecule provides exceptional structural rigidity, predictable vector projection, and favorable physicochemical properties.

In in vitro pharmacology, this compound is rarely evaluated as a standalone terminal drug; rather, it serves as a critical pharmacophore and structural vector. Its primary pharmacological utilities are tri-fold:

  • Targeted Protein Degradation (PROTACs): Acting as an entropically favored, rigid linker.

  • Virology: Serving as the core pharmacophore for Influenza A AM2 proton channel inhibitors.

  • Metabolic/Autoimmune Modulation: Acting as the central scaffold for GPR120/FFA4 receptor agonists.

This technical guide synthesizes the mechanistic rationale, in vitro evaluation strategies, and self-validating experimental protocols for deploying this spirocyclic scaffold in drug development.

Structural Rationale & Pharmacological Vectors

The pharmacological value of 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride lies in its geometry. The orthogonal arrangement of the piperidine (3-aza) and cyclohexane (9-carboxylic acid) rings forces attached functional groups into precisely defined 3D spaces.

  • Entropic Advantage: Flexible aliphatic or PEG linkers suffer a massive entropic penalty upon binding their targets. The rigid spiro[5.5]undecane core pre-organizes the molecule, significantly lowering the thermodynamic barrier to target engagement.

  • Aqueous Solubility: Formulated as a hydrochloride salt, the basic secondary amine is protonated at physiological pH, ensuring high aqueous solubility—a critical parameter for preventing compound precipitation during high-throughput in vitro screening in aqueous buffers.

Application I: PROTAC Linker Pharmacology

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it actively dictates the formation of the ternary complex (Target–PROTAC–E3 Ligase). 3-Azaspiro[5.5]undecane-9-carboxylic acid is extensively utilized as a rigid PROTAC linker [1].

Recent patent literature highlights its use in synthesizing bifunctional degraders targeting the elusive KRAS-G12D mutation [2]. By utilizing the spirocyclic core, researchers can precisely calibrate the distance and spatial orientation between the KRAS ligand and the E3 ligase (e.g., VHL or CRBN) ligand, maximizing cooperative protein-protein interactions while minimizing the deleterious "hook effect" (where excess PROTAC forms non-productive binary complexes).

PROTAC_Mechanism POI Target Protein (e.g., KRAS-G12D) Linker Spiro[5.5]undecane Rigid Linker POI->Linker Ternary Ternary Complex Linker->Ternary Entropic constraint E3 E3 Ligase (e.g., VHL) E3->Linker Proteasome Proteasome Degradation Ternary->Proteasome Polyubiquitination

Fig 1: Spirocyclic linker mediating PROTAC ternary complex formation.

Application II: Influenza A M2 Proton Channel Inhibition

Beyond its role as a linker, the 3-azaspiro[5.5]undecane core is a highly potent inhibitor of the Influenza A M2 (AM2) proton channel. Solid-state NMR and in vitro electrophysiology studies have demonstrated that the parent scaffold, 3-azaspiro[5.5]undecane hydrochloride, blocks the AM2 channel with an IC₅₀ of ~0.92 μM—more than an order of magnitude more potent than the clinical standard, amantadine [3].

Mechanism of Action: The bulky, rigid spiro-piperidine wedges deeply into the transmembrane helix of the AM2 channel. It physically occludes the pore and immobilizes the G34-I35 region, preventing the proton flux required for viral uncoating. The 9-carboxylic acid derivative allows medicinal chemists to functionalize the scaffold to target resistant AM2 mutants (e.g., S31N) while retaining the core pore-blocking geometry.

M2_Inhibition Acid Endosomal Acidification M2 Influenza AM2 Proton Channel Acid->M2 Triggers opening Pore Transmembrane Pore (G34-I35 Region) M2->Pore Spiro Spiro[5.5]undecane Pharmacophore Spiro->Pore Immobilizes Helix Block Proton Flux Blockade Pore->Block Prevents viral uncoating

Fig 2: Mechanism of AM2 proton channel blockade by the spirocyclic scaffold.

Application III: GPR120/FFA4 Receptor Agonism

The scaffold is also utilized to synthesize potent agonists for the Free Fatty Acid Receptor 4 (GPR120/FFA4). For instance, derivatives like "Compound A" (which utilizes a 3-azaspiro[5.5]undecane-9-acetic/carboxylic acid core) exhibit distinctly higher potency and selectivity at FFA4 than natural ω3-polyunsaturated fatty acids [4]. In vitro calcium mobilization assays are used to validate the efficacy of these compounds in modulating metabolic and inflammatory pathways.

Standardized In Vitro Pharmacological Protocols

To ensure rigorous, reproducible data, the following self-validating protocols are established for evaluating compounds derived from the 3-azaspiro[5.5]undecane-9-carboxylic acid scaffold.

Protocol A: Two-Electrode Voltage-Clamp (TEV) Assay for AM2 Inhibition

Causality Note: TEV in Xenopus oocytes is chosen over fluorescence-based liposome assays because it provides a direct, real-time electrophysiological readout of proton flux, eliminating artifacts caused by dye-compound interactions.

  • cRNA Preparation & Injection: Transcribe AM2 cDNA in vitro. Inject 50 nL of cRNA (10 ng/μL) into defolliculated Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours to ensure robust membrane expression.

  • Baseline Recording: Perfuse oocytes with ND96 buffer (pH 7.5). Clamp the membrane potential at -20 mV.

  • Channel Activation: Switch perfusion to an acidic buffer (pH 5.5) to activate the AM2 proton channel. Record the inward proton current until a steady-state plateau is reached.

  • Compound Application: Apply the spirocyclic test compound (e.g., 1 μM to 100 μM) dissolved in pH 5.5 buffer.

  • Validation & Washout: Measure the percentage of current inhibition. Self-Validation Step: Apply 100 μM Amantadine as a positive control. Wash out with pH 7.5 buffer to confirm channel reversibility and cell viability.

Protocol B: HiBiT-Tagged Target Degradation Assay (PROTAC Evaluation)

Causality Note: The HiBiT system is utilized because it allows for quantitative, live-cell monitoring of endogenous protein levels without the steric hindrance of large fluorescent tags (like GFP), which could artificially disrupt the ternary complex formed by the rigid spiro-linker.

  • Cell Line Generation: Engineer a cell line (e.g., HeLa or A549) expressing a HiBiT-tagged target protein (e.g., KRAS-G12D) via CRISPR/Cas9 knock-in.

  • Compound Treatment: Seed cells in a 384-well plate. Treat with a concentration gradient (0.1 nM to 10 μM) of the spirocyclic-linked PROTAC.

  • Incubation: Incubate for 4 to 24 hours. Causality Note: Time-course monitoring is critical to capture the degradation kinetics before compensatory protein synthesis occurs.

  • Luminescence Readout: Add the Nano-Glo® HiBiT Lytic Reagent. Measure luminescence, which is directly proportional to the remaining target protein.

  • Self-Validation (Mechanistic Controls): Pre-treat parallel wells with Epoxomicin (a proteasome inhibitor) or MLN4924 (a neddylation inhibitor). If the spiro-PROTAC is functioning correctly, degradation must be completely rescued in these control wells, proving the mechanism is proteasome- and cullin-RING ligase-dependent.

Quantitative Data Summary

The table below summarizes the in vitro pharmacological metrics of the 3-azaspiro[5.5]undecane scaffold and its primary derivatives across different therapeutic modalities.

Compound / DerivativePrimary TargetIn Vitro Assay ModalityKey Pharmacological MetricRef
3-Azaspiro[5.5]undecane HCl AM2 Proton ChannelTEV ElectrophysiologyIC₅₀ = 0.92 ± 0.11 μM[3]
Spiro-PROTACs (KRAS-G12D) KRAS-G12D / E3 LigaseHiBiT Degradation AssayDC₅₀ (Variable, nanomolar)[2]
Compound A (Derivative) GPR120 / FFA4Calcium MobilizationEC₅₀ < 1.0 μM[4]
3-Boc-Spiro-9-COOH PROTAC Linker Synth.Physicochemical ProfilingHigh structural rigidity[1]

References

  • Google Patents. "WO2024055112A1 - Bifunctional compounds and pharmaceutical uses thereof." World Intellectual Property Organization.
  • Journal of the American Chemical Society. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." ACS Publications. Available at:[Link]

  • Pharmacology Research & Perspectives. "Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases." Wiley Online Library. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Dissolution of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in DMSO for Drug Discovery Applications

Abstract This comprehensive guide provides a detailed protocol and best practices for the dissolution of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and best practices for the dissolution of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions to explain the scientific principles behind each step. The aim is to ensure the preparation of stable, reliable, and reproducible stock solutions, a critical foundation for any successful in vitro or in vivo study. We will address the unique considerations for spirocyclic compounds and hydrochloride salts, offering insights into achieving optimal solubility while maintaining compound integrity.

Introduction: The Critical Role of Sample Preparation

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound, a class of molecules of significant interest in medicinal chemistry due to their rigid three-dimensional structures that can offer high affinity and selectivity for biological targets.[1] As with many small molecules in drug discovery, its limited aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions for biological screening.

Dimethyl sulfoxide (DMSO) is the solvent of choice in many drug discovery and life science research settings.[2] Its remarkable ability to dissolve a wide array of both polar and non-polar compounds makes it an invaluable tool.[3][4][5] Furthermore, DMSO is miscible with water and most cell culture media, facilitating the preparation of working solutions for various assays.[3] However, the process of dissolution is not trivial. Factors such as solvent purity, temperature, and handling technique can significantly impact the final concentration, stability, and, ultimately, the reliability of experimental results.[6][7]

This application note provides a robust, field-proven methodology for dissolving 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in DMSO, ensuring the generation of high-quality stock solutions for your research needs.

Foundational Principles: Understanding the Components

The Solute: 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride
  • Spirocyclic Scaffold: The rigid spiro[5.5]undecane core provides a defined three-dimensional conformation. This rigidity can sometimes pose solubility challenges compared to more flexible linear molecules.

  • Carboxylic Acid and Amine Functionalities: The presence of these polar groups contributes to the molecule's overall polarity.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt. This is a common strategy to improve the stability and aqueous solubility of basic compounds. However, when dissolving in an aprotic solvent like DMSO, the salt form may not provide a significant solubility advantage over the free base. DMSO is an excellent solvent for salts, capable of solvating both the cation and the anion.[3]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent.[3] Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment. It can effectively solvate a wide range of organic molecules and inorganic salts.[8] For successful and reproducible experiments, the quality of the DMSO is paramount.

DMSO Grade Purity Key Characteristics & Recommended Use
Anhydrous ≥99.9%Contains very low water content. This is the recommended grade. Absorbed moisture can decrease the solubility of compounds and promote degradation.[6]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases. Suitable for applications involving nucleic acids or proteins.
USP/NF/ACS Pharma Grade ≥99.9%Meets the standards of the United States Pharmacopeia (USP), National Formulary (NF), or American Chemical Society (ACS). Ideal for in vivo studies or when high purity is critical.

Experimental Protocol: Preparation of a Concentrated Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution. The principles can be adapted for other target concentrations. It is always advisable to perform a small-scale solubility test first if the solubility of the compound is unknown.

Materials and Equipment
  • 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)[6]

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Dissolution Procedure
  • Determine the Molecular Weight (MW): The molecular weight of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is required for accurate calculations. This information is typically provided by the supplier.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

  • Weigh the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of the compound directly into the tube.

  • Add DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the microcentrifuge tube containing the compound.

  • Facilitate Dissolution:

    • Tightly cap the tube and vortex the solution for 30-60 seconds.[6] Visually inspect the solution against a light source to check for undissolved particles.

    • If the compound has not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.[2] Sonication uses high-frequency sound waves to agitate the solution and break up solid aggregates, enhancing dissolution.

    • If solubility remains an issue, gentle warming in a 37°C water bath for a few minutes can be attempted.[2] However, be cautious, as excessive heat can degrade some compounds. Always check the compound's stability information if available.

  • Final Inspection and Aliquoting:

    • Once the solution is clear and free of visible particles, it is ready.

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in clearly labeled sterile microcentrifuge tubes.[6]

  • Storage:

    • Store the aliquots at -20°C or -80°C, protected from light.[6] For long-term storage, -80°C is preferable.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex (30-60s) add_dmso->vortex inspect1 5. Visually Inspect vortex->inspect1 sonicate 6. Sonicate (5-10 min) inspect1->sonicate Not Dissolved aliquot 10. Aliquot into Single-Use Tubes inspect1->aliquot Fully Dissolved inspect2 7. Visually Inspect sonicate->inspect2 warm 8. Gentle Warming (37°C) (Optional) inspect2->warm Not Dissolved inspect2->aliquot Fully Dissolved inspect3 9. Final Inspection warm->inspect3 inspect3->aliquot Fully Dissolved store 11. Store at -20°C/-80°C aliquot->store

Sources

Application

Application Note: NMR Spectroscopic Characterization of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride

Executive Summary The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy for increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), which directly correlates with improved metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy for increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), which directly correlates with improved metabolic stability, solubility, and reduced off-target toxicity. The compound 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS 2287318-50-5) is a highly valuable, commercially available bifunctional building block[1],[2]. It is increasingly utilized in advanced medicinal chemistry campaigns, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) for CCR2-expressing cells[3] and the development of next-generation JAK inhibitors[4].

This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR structural elucidation of this critical intermediate. By detailing the causality behind solvent selection, pulse sequence parameters, and chemical shift assignments, this guide empowers analytical and synthetic chemists to confidently verify the structural integrity of this spirocyclic system.

Structural Dynamics & Spectroscopic Causality

Understanding the three-dimensional conformation of 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a prerequisite for accurate NMR interpretation.

  • Symmetry & Carbon Environments: The molecule possesses a time-averaged C2v​ plane of symmetry passing through the nitrogen atom (N3), the spiro carbon (C6), and the methine carbon (C9). Consequently, the 11 carbon atoms resolve into exactly 7 distinct carbon environments in the 13 C NMR spectrum.

  • Conformational Locking: The bulky spiro linkage at C6 strongly biases both the piperidine and cyclohexane rings into rigid chair conformations. To minimize 1,3-diaxial steric clashes, the bulky carboxylic acid group at C9 predominantly occupies the equatorial position. This forces the H9 proton into an axial position, dictating a specific coupling pattern (a triplet of triplets) in the 1 H NMR spectrum.

  • Salt Effects: As a hydrochloride salt, the secondary amine is protonated ( −NH2+​ ). This localized positive charge strongly deshields the adjacent equatorial and axial protons at C2 and C4. Furthermore, quadrupolar relaxation from the 14 N nucleus broadens the amine proton signals.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and data integrity, follow this step-by-step methodology.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D).

    • Causality: The hydrochloride salt is highly polar and zwitterion-like in nature. Non-polar solvents like CDCl 3​ will result in poor solubility and severe line broadening due to sample aggregation. DMSO- d6​ competitively disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved resonances.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium resonance of DMSO- d6​ (39.5 ppm / 2.50 ppm).

  • Execute rigorous gradient shimming (Z1–Z5).

    • Causality: The aliphatic region (1.2–2.0 ppm) contains overlapping multiplets from the spirocyclic core. Poor magnetic field homogeneity will smear these critical J -couplings, making the H9 axial-equatorial coupling unresolvable.

Step 3: Acquisition Parameters
  • 1 H NMR: Pulse sequence zg30; Number of Scans (NS) = 16–32; Relaxation Delay (D1) = 2.0 s.

  • 13 C NMR: Pulse sequence zgpg30 (with 1 H decoupling); NS = 512–1024; D1 = 2.0 s.

    • Causality: The quaternary spiro carbon (C6) and the carbonyl carbon (C=O) lack directly attached protons, resulting in long T1​ relaxation times and an absence of Nuclear Overhauser Effect (NOE) enhancement. A higher number of scans is mandatory to achieve an adequate signal-to-noise ratio for these two carbons.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase) and quaternary carbons (no signal).

🛑 Validation Checkpoints (Self-Validating System)

Checkpoint 1 ( 1 H NMR): Integration of the 1 H spectrum MUST yield exactly 20 protons. The highly deshielded region (>8.0 ppm) must integrate to exactly 3 protons (1x COOH, 2x NH 2+​ ). Failure to observe the broad NH 2+​ signal indicates unintended free-basing of the salt, likely due to trace basic impurities or moisture.

Checkpoint 2 ( 13 C NMR): The 13 C spectrum MUST exhibit exactly 7 distinct resonances. The presence of more than 7 major signals indicates symmetry-breaking impurities, degradation, or a locked, non-exchanging conformation at the temperature of acquisition.

Logical Workflow for 2D NMR Assignment

When 1D data is insufficient for unambiguous assignment, 2D correlation spectroscopy is required. The logical flow of this structural elucidation is mapped below.

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation Prep Sample Prep (DMSO-d6) H1 1H NMR (Protons) Prep->H1 C13 13C & DEPT (Carbons) Prep->C13 HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (Long-Range) H1->HMBC C13->HSQC C13->HMBC Assign Unambiguous Structural Assignment HSQC->Assign HMBC->Assign

Caption: Logical workflow for the unambiguous NMR structural assignment of spirocyclic compounds.

Spectroscopic Data Tables

The following tables summarize the predicted quantitative NMR data for 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride in DMSO- d6​ at 400 MHz, synthesized from structural causality and established chemical shift principles for spiro-piperidine derivatives[3],[4].

Table 1: 1 H NMR Assignments
Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
12.20 br s1H-COOHHighly deshielded acidic proton; broad due to rapid chemical exchange.
9.10 br s2H-NH 2+​ Deshielded by the positive charge; broadened by 14 N quadrupolar relaxation.
3.05 – 3.15 m4HH2, H4Aliphatic protons shifted significantly downfield by the adjacent electron-withdrawing N + center.
2.25 tt ( J =11.5, 3.5 Hz)1HH9Axial methine proton coupled to two adjacent axial protons (large J ) and two equatorial protons (small J ).
1.65 – 1.75 m4HH1, H5Piperidine ring methylenes adjacent to the sterically bulky spiro carbon (C6).
1.50 – 1.60 m4HH7, H11Cyclohexane ring methylenes adjacent to the spiro carbon (C6).
1.35 – 1.85 m4HH8, H10Diastereotopic methylene protons (axial vs. equatorial) adjacent to the C9 methine center.
Table 2: 13 C and DEPT-135 NMR Assignments
Position 13 C Shift ( δ , ppm)DEPT-135 PhaseAssignment Notes
C=O 176.5None (Disappears)Carboxylic acid carbonyl carbon.
C2, C4 43.8Negative (CH 2​ )Deshielded by the directly attached protonated nitrogen.
C9 41.2Positive (CH)Methine carbon; easily identified as the sole positive aliphatic signal in DEPT-135.
C7, C11 34.2Negative (CH 2​ )Cyclohexane ring carbons adjacent to the spiro center.
C1, C5 33.5Negative (CH 2​ )Piperidine ring carbons adjacent to the spiro center.
C6 29.8None (Disappears)Quaternary spiro carbon; confirmed by strong HMBC correlations from H1/H5 and H7/H11.
C8, C10 26.1Negative (CH 2​ )Methylene carbons adjacent to the carboxylic acid-bearing carbon.

References

  • Source: google.
  • EP 3248980 B1 - JAK INHIBITOR - European Patent Office Source: googleapis.com URL:[Link]

Sources

Method

Application Note: Preparation and Handling of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride Stock Solutions for Cell Culture

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: In vitro cell culture assays, PROTAC structural optimization, and targeted protein degradation workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: In vitro cell culture assays, PROTAC structural optimization, and targeted protein degradation workflows.

Physicochemical Profiling & Application Context

As drug development pivots toward targeted protein degradation, the structural optimization of Proteolysis Targeting Chimeras (PROTACs) has become paramount. 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is increasingly utilized as a rigid spirocyclic linker or functional building block. Because of their high conformational rigidity, low polar surface area, and exclusive sp³-hybridized carbon atoms, spiro-ring-containing linkers significantly improve the oral bioavailability and target engagement of PROTACs compared to traditional flexible PEG or alkyl chains[1].

Before introducing this compound into cell-based assays, it is critical to understand its physicochemical parameters to ensure accurate molarity and thermodynamic stability.

Table 1: Compound Specifications
ParameterSpecification
Chemical Name 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride
CAS Number 2[2]
Molecular Formula C₁₁H₂₀ClNO₂
Molecular Weight 233.74 g/mol [3]
Salt Form Hydrochloride (HCl)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Mechanistic Rationale for Solvent & Handling Choices

As a Senior Application Scientist, I frequently observe assay variability stemming from improper stock solution management. The preparation of this compound must follow strict physicochemical principles:

  • Solvent Selection (DMSO vs. Water): While hydrochloride salts generally exhibit improved aqueous solubility over their free-base counterparts, preparing master stock solutions in aqueous buffers (like PBS) is strongly discouraged for long-term storage. Aqueous environments promote slow hydrolysis of carboxylic acid derivatives and are highly susceptible to microbial contamination. Anhydrous DMSO prevents hydrolytic degradation and allows the compound to remain thermodynamically stable through freeze-thaw cycles when stored at -20°C[4].

  • Mitigating Solvent Toxicity: DMSO is inherently cytotoxic and can induce profound transcriptomic shifts in cell culture models. Therefore, the final concentration of DMSO in the cellular microenvironment must be strictly limited to ≤ 0.1% (v/v) [5].

Quantitative Reconstitution Guide

To eliminate calculation errors at the bench, use the following validated reconstitution matrix to prepare specific master stock concentrations based on the mass of the lyophilized powder.

Table 2: DMSO Volume Required for Target Concentrations (MW: 233.74 g/mol )
Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 4.278 mL21.391 mL42.783 mL
5 mM 856 µL4.278 mL8.557 mL
10 mM 428 µL2.139 mL4.278 mL
20 mM 214 µL1.069 mL2.139 mL

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each step includes the mechanistic causality behind the action and a built-in Quality Control (QC) checkpoint that must be passed before proceeding.

Protocol A: Preparation of Master Stock Solutions (e.g., 10 mM)
  • Temperature Equilibration

    • Action: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening the vial.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic hydrochloride salt. Water introduction degrades the stock and alters the true mass during weighing.

    • Validation Checkpoint: The vial exterior must be completely dry to the touch and at ambient temperature before the seal is broken.

  • Reconstitution

    • Action: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly to the vial. Vortex vigorously for 60 seconds.

    • Causality: Anhydrous DMSO prevents hydrolysis. Vortexing provides the kinetic energy required to disrupt the crystal lattice of the hydrochloride salt.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear with no refractive particulate matter. If particulates are visible, sonicate in a water bath at room temperature for up to 5 minutes.

  • Aliquoting and Storage

    • Action: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation[4]. Single-use aliquots preserve the thermodynamic stability of the compound.

    • Validation Checkpoint: A designated "QC Aliquot" should be frozen and thawed once to visually verify that no irreversible precipitation occurs upon the first thaw.

Protocol B: Cell Culture Media Preparation
  • Intermediate Dilution

    • Action: Thaw a single aliquot at room temperature. Prepare an intermediate dilution (e.g., 1000× your final desired concentration) in pure DMSO.

    • Causality: Direct dilution of a highly concentrated master stock into aqueous media can cause "solvent shock," leading to transient micro-precipitation of the compound before it can disperse[5].

    • Validation Checkpoint: The intermediate dilution must remain optically clear.

  • Final Media Integration

    • Action: Dilute the intermediate stock 1:1000 into pre-warmed (37°C) complete cell culture media. Mix immediately by gentle inversion or pipetting.

    • Causality: Pre-warmed media increases the thermodynamic solubility limit during the aqueous mixing phase, preventing the compound from crashing out of solution[5].

    • Validation Checkpoint (Critical): Run a parallel Vehicle Control well containing 0.1% DMSO in media (without the compound). If the vehicle control exhibits >5% cell death or morphological changes compared to an untreated control, the assay is invalid due to solvent toxicity or contaminated DMSO.

Process Visualization

Workflow N1 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride N2 Equilibrate to Room Temp (QC: Prevent Moisture) N1->N2 N3 Dissolve in Anhydrous DMSO (QC: Visual Clarity Check) N2->N3 Add Solvent N4 Aliquot & Freeze (-20°C) (QC: Avoid Freeze-Thaw) N3->N4 Long-term Storage N5 Intermediate Dilution in DMSO (QC: Prevent Solvent Shock) N3->N5 Assay Preparation N6 Dilute in Pre-warmed Media (QC: Final DMSO ≤ 0.1%) N5->N6 1:1000 Dilution

Workflow for the self-validating preparation and dilution of spirocyclic PROTAC linker stock solutions.

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Can niraparib hydrochloride be used directly in cell experiments? (DMSO Dilution Causality) Source: ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride

A Senior Application Scientist's Guide to Preclinical Dosing Strategy Development Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing ini...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Dosing Strategy Development

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing strategies for the novel compound, 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride. While specific preclinical data for this molecule is not publicly available, this guide synthesizes established principles of pharmacology and drug development to outline a robust, scientifically-grounded workflow. We will cover critical aspects from vehicle formulation and route selection to the design of foundational studies such as Maximum Tolerated Dose (MTD) and introductory pharmacokinetics (PK). The causality behind each experimental choice is explained to empower researchers to make informed decisions.

Introduction: Characterizing the Molecule and the Mission

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound, a structural motif of interest in medicinal chemistry.[1][2] The presence of a carboxylic acid and its formulation as a hydrochloride salt suggest a degree of aqueous solubility, which is a favorable starting point for in vivo work. However, the overall physicochemical properties, such as its lipophilicity and permeability, remain to be determined and will be critical in shaping the dosing strategy.[3]

The primary mission of early in vivo studies is to understand a compound's behavior within a living system—how it is absorbed, distributed, metabolized, and excreted (ADME)—and to establish a safe and effective dose range.[4][5] This process is not a "one-size-fits-all" procedure but an iterative process of hypothesis testing and refinement.[6] This guide provides the foundational protocols to begin this journey.

Vehicle Selection and Formulation: The Delivery System

The choice of a delivery vehicle is paramount as it can significantly influence the absorption, distribution, and overall bioavailability of the test compound.[7] An inappropriate vehicle can lead to misleading results or mask the true potential of a drug candidate. For a hydrochloride salt of a carboxylic acid, the formulation strategy should begin with simple aqueous solutions and escalate in complexity only as required by solubility and stability data.

Step-by-Step Vehicle Screening Protocol
  • Initial Solubility Assessment:

    • Attempt to dissolve the compound in standard physiological, sterile vehicles at the highest desired concentration.

    • Start with:

      • 0.9% Sodium Chloride (Saline)

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% Dextrose in Water (D5W)

    • Visually inspect for complete dissolution. If precipitation occurs, the compound's solubility in simple aqueous buffers is limited.

  • pH Modification:

    • Since the compound is a carboxylic acid salt, its solubility is pH-dependent. Most drug molecules are weak acids or bases.[8]

    • For intravenous (IV) administration, the pH should ideally be within the physiological range of 3-9 to minimize vascular irritation.[8] For oral (PO) administration, a wider range of pH 2-11 is generally acceptable.[8]

    • Use dilute HCl or NaOH to carefully adjust the pH of the aqueous vehicle and observe for any improvement in solubility.

  • Employing Co-solvents and Surfactants (If Necessary):

    • If aqueous solubility remains insufficient, a multi-component system may be required.[7]

    • Co-solvents: Introduce water-miscible organic solvents like Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG300/400), or Dimethyl Sulfoxide (DMSO).

      • Causality: These agents reduce the polarity of the aqueous vehicle, enhancing the solubility of more lipophilic compounds. However, high concentrations can cause toxicity, so their use should be minimized. For instance, high levels of DMSO are often unsuitable for human clinical products.[9]

    • Surfactants: Add non-ionic surfactants like Tween® 80 (Polysorbate 80) or Solutol® HS-15.[7][8]

      • Causality: Surfactants form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in the aqueous medium. They are particularly useful for creating stable suspensions or emulsions.

Table 1: Common Vehicles for Preclinical In Vivo Studies[7]
Vehicle ComponentTypeTypical ConcentrationRationale & Key Considerations
Saline (0.9% NaCl)Aqueous BufferN/AIsotonic. Ideal for water-soluble compounds. First choice for IV administration.
PBSAqueous BufferN/ABuffered to physiological pH. Good for maintaining stability of pH-sensitive compounds.
Carboxymethylcellulose (CMC)Suspending Agent0.5 - 2.0% w/vForms a uniform suspension for insoluble compounds, often used for oral gavage.
PEG300 / PEG400Co-solvent10 - 60%Increases solubility for moderately polar compounds. Can cause viscosity issues at high %.
Tween® 80Surfactant1 - 10%Enhances solubility and stability of suspensions. Can cause hypersensitivity in some cases.
Corn OilLipid-basedN/AUsed for highly lipophilic compounds, typically for oral or subcutaneous routes.
Diagram 1: Workflow for Vehicle Formulation Development

G cluster_0 Phase 1: Aqueous Solubility cluster_1 Phase 2: Formulation Enhancement A Start: Weigh Compound B Test Vehicle 1: 0.9% Saline A->B C Test Vehicle 2: PBS (pH 7.4) A->C D Soluble? B->D C->D E pH Adjustment (e.g., pH 4-8) D->E No J Proceed to Dosing D->J Yes H Soluble & Stable? E->H F Add Co-solvent (e.g., 10% PEG400) F->H G Add Surfactant (e.g., 5% Tween 80) G->H H->F No, try next I Final Formulation QC: Sterility, Homogeneity H->I Yes I->J

Caption: A systematic approach to vehicle selection for a novel compound.

Routes of Administration: Choosing the Path

The route of administration is a critical determinant of a drug's pharmacokinetic profile.[10] The choice depends on the study's objective, the compound's properties, and the desired speed of onset.[3]

  • Intravenous (IV): Injected directly into a vein (e.g., tail vein in rodents). This route ensures 100% bioavailability, providing a direct measure of the compound's distribution and elimination.[10] It is the gold standard for initial PK studies.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. It is a common route in rodents for its ease of administration and ability to handle larger volumes than IV.[10] Absorption is generally rapid but can be variable.

  • Subcutaneous (SC): Injected into the space beneath the skin. This route typically provides slower, more sustained absorption compared to IV or IP.

  • Oral (PO): Administered via the mouth, usually with a gavage needle in rodents. This route is crucial for developing orally-delivered drugs, but the compound must survive the harsh GI environment and be absorbed through the gut wall.[11] Bioavailability is often reduced by first-pass metabolism in the liver.[12]

General Protocol for Administration in Mice (IACUC Approved)

Animal Model: Adult mouse (e.g., C57BL/6 or BALB/c), 20-25g. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Appropriate restraints for the chosen technique.

  • Sterile syringes (1 mL) and needles (e.g., 27-30G for IV/IP/SC, 20-22G ball-tipped gavage needle for PO).

  • 70% ethanol for disinfection.

  • Warming lamp or pad (for tail vein IV).

Step-by-Step Procedures:

  • Preparation:

    • Calculate the exact volume to inject for each mouse based on its body weight and the target dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.[13]

    • Ensure the dosing formulation is at room temperature and homogenous (vortex if it is a suspension).[7]

    • Load the syringe, removing all air bubbles.

  • Animal Restraint:

    • Gently but firmly restrain the mouse using a method appropriate for the injection site.

  • Administration:

    • IV (Tail Vein): Warm the tail to dilate the veins. Disinfect the injection site. Insert the needle, bevel up, into a lateral tail vein. Inject slowly. Resistance or a visible subcutaneous bleb indicates a failed injection.

    • IP: Position the mouse with its head tilted down. Insert the needle in the lower right abdominal quadrant to avoid the bladder and internal organs.[13] Aspirate to ensure no fluid or blood is drawn back, then inject.

    • SC: Lift the skin over the back to form a tent. Insert the needle parallel to the body at the base of the tent. Aspirate to check for vessel entry, then inject.[13]

    • PO (Gavage): Ensure the gavage needle length is appropriate for the mouse size. Gently pass the needle along the roof of the mouth and down the esophagus into the stomach. Administer the dose smoothly.[13]

  • Post-Procedure:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[14][15] It is a crucial first step in vivo to establish a safe dose range for subsequent efficacy and PK studies.[15] The MTD study is not designed to determine lethality (LD50) but rather to identify dose-limiting, non-lethal toxicity.[14]

MTD Study Design Protocol (Single Dose Escalation)
  • Objective: To determine the single-dose MTD of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride.

  • Animal Model: Naive mice (e.g., 3 per sex per group).

  • Study Design: A dose escalation or "dose-ranging" study. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose progression can be adjusted based on observed toxicity.

  • Administration: Choose a relevant route, often IP or PO for initial screening.

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dose, then daily for 7-14 days to observe for delayed toxicity.[15]

Table 2: Example MTD Study Design and Monitoring
CohortDose (mg/kg)N (M/F)Key Observational Endpoints
1 (Vehicle)03/3Establish baseline for all parameters.
2 (Low Dose)103/3Clinical Signs: Monitor for changes in posture, activity, breathing, etc.
3 (Mid Dose)303/3Body Weight: Record daily. A loss of >15-20% is often a sign of significant toxicity.[14]
4 (High Dose)1003/3Feed/Water Intake: Qualitative daily assessment.
5 (Escalated Dose)3003/3Endpoint: The MTD is the highest dose level at which no mortality and no more than mild, transient clinical signs are observed.

Introductory Pharmacokinetic (PK) Study

A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug, characterizing its concentration over time.[4] This is essential for correlating drug exposure with its pharmacological effect (pharmacodynamics or PD).[6][16] An initial PK study often compares IV and PO routes to determine absolute oral bioavailability.

Single-Dose PK Study Protocol
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) and oral bioavailability.

  • Animal Model: Cannulated rats are often preferred for serial blood sampling, but mice can also be used (requires terminal bleeds at each time point).

  • Dose Selection: Choose a dose well below the MTD that is expected to be pharmacologically active (e.g., 1/10th to 1/3rd of the MTD).

  • Study Groups:

    • Group 1: IV administration (e.g., 2 mg/kg)

    • Group 2: PO administration (e.g., 10 mg/kg)

  • Blood Sampling: Collect blood (into an appropriate anticoagulant tube, e.g., EDTA) at specific time points. A typical schedule might be:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug in plasma samples.

Diagram 2: Experimental Workflow for a Basic PK Study

G cluster_0 Dosing Groups A Dose Selection (Based on MTD Data) B Animal Acclimation & Group Assignment A->B C Group 1: IV Dose B->C D Group 2: PO Dose B->D E Serial Blood Sampling (Defined Time Points) C->E D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis (LC-MS/MS Quantification) F->G H Data Analysis: Plot Concentration vs. Time G->H I Calculate PK Parameters (AUC, Cmax, T½, F%) H->I

Caption: Workflow for a two-arm (IV and PO) pharmacokinetic study.

Conclusion

Developing an in vivo dosing strategy for a novel compound like 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a systematic, multi-step process. It begins with fundamental formulation development to ensure accurate and consistent delivery. This is followed by foundational safety and exposure studies, such as MTD and PK, which are cornerstones of preclinical drug development.[11] The protocols and logical frameworks provided here offer a robust starting point for researchers to successfully transition their compounds from the benchtop to meaningful in vivo evaluation, ultimately paving the way for understanding their therapeutic potential.

References

  • Wikipedia. (n.d.). Route of administration.
  • Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • Unknown. (n.d.). Routes Of Drug Administration.
  • Levin, M., et al. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC.
  • BenchChem. (2025). Technical Support Center: Vehicle Controls for In Vivo Studies.
  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • BioPharma Services. (n.d.). Drug Development and Alternative Routes of Administration.
  • Unknown. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Pharmaceutics. (2023, March 2). Enhancing bioavailability formulations containing soluble acidic drugs.
  • BioPharm International. (2024, February 1). Addressing PK/PD Study Design Early in Development.
  • MedChemExpress. (n.d.). 3-Azaspiro[5.5]undecane hydrochloride.
  • PharmaCores. (2025, August 9). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery.
  • Unknown. (2025, March 13). The role of Pharmacokinetics in drug development.
  • WuXi AppTec. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • ClinicalTrials.gov. (n.d.). Study to Evaluate Safety, Tolerability, Maximum Tolerated Dose (MTD), Efficacy, and Pharmacokinetics (PKs) of CPI-613 Given Twice Weekly for Three Consecutive Weeks in Patients With Advanced Hematologic Malignancies.
  • Mathijssen, R. H., et al. (n.d.). Two-stage model-based clinical trial design to optimize phase I development of novel anticancer agents. PMC.
  • National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.
  • PubMed. (n.d.). Vehicle effects on percutaneous absorption: in vivo and in vitro comparisons with human skin.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • BLD Pharm. (n.d.). 2287318-50-5|3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubChemLite. (n.d.). 3-azaspiro[5.5]undecane-2-carboxylic acid hydrochloride.
  • DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Khusnutdinova, E., et al. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.
  • Unknown. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • NextSDS. (n.d.). 3-(prop-2-enoyl)-3-azaspiro[5.5]undecane-9-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-oxa-9-azaspiro[5.5]undecane hydrochloride.
  • NextSDS. (n.d.). 3-azaspiro[5.5]undecane hydrochloride — Chemical Substance Information.
  • NIH. (n.d.). CID 168318420 | C20H38N2 - PubChem.
  • Chemsrc. (2025, August 25). 3-Azaspiro[5.5]undecane | CAS#:180-44-9.
  • Unknown. (2023, January 30). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity.
  • Sigma-Aldrich. (n.d.). 3-OXASPIRO[5.5]UNDECANE-9-CARBOXYLIC ACID.
  • ChemDad. (n.d.). 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid.
  • Maynooth University Research Archive Library. (2025, November 18). Sunitinib-derived Pt(IV) complexes display enhanced anticancer activity against renal cell carcinoma compared to conventional platinum chemotherapy. MURAL.

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Technical Notes & Optimization

Troubleshooting

Removing organic impurities from 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and purifying 3-Azaspiro[5.5]undecane-9-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and purifying 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride .

Because this molecule is a rigid spirocyclic amino acid locked in a hydrochloride salt form, it presents unique purification hurdles—ranging from its zwitterionic potential to the formation of closely related diastereomers. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each purification strategy to ensure your workflows are robust, reproducible, and self-validating.

Diagnostic Purification Workflow

Before selecting a purification method, you must profile the specific organic impurities in your crude batch. The decision matrix below outlines the logical progression from crude salt to a >99% pure product.

G Start Crude 3-Azaspiro[5.5]undecane- 9-carboxylic acid HCl Decision Identify Primary Organic Impurity Start->Decision NonPolar Non-Polar Organics (Unreacted Ketones/Protecting Groups) Decision->NonPolar TLC/LC-MS indicates high Rf / late elution Polar Basic/Polar Organics (N-alkylated Byproducts) Decision->Polar Co-eluting basic compounds Isomers Diastereomers (Cis/Trans Spiro Isomers) Decision->Isomers Identical mass, multiple peaks Method1 Anti-Solvent Trituration & Aqueous LLE NonPolar->Method1 Method2 Strong Cation-Exchange (SAC) Chromatography Polar->Method2 Method3 Reverse-Phase Preparative HPLC Isomers->Method3 Validation LC-MS / NMR Validation (Self-Validating Check) Method1->Validation Method2->Validation Method3->Validation Validation->Decision Fail (Iterate) End Purified Hydrochloride Salt (>99% Purity) Validation->End Pass

Diagnostic workflow for isolating 3-azaspiro[5.5]undecane-9-carboxylic acid HCl from impurities.

Troubleshooting FAQs

Q1: My crude batch contains unreacted non-polar precursors and residual organic solvents. How can I remove them without losing the highly polar spirocyclic salt? The Causality: The synthesis of 3-azaspiro[5.5]undecane derivatives often involves reductive amination or spirocyclization from ketone precursors[1]. Unreacted starting materials or cleaved protecting groups (like Boc-derived byproducts) lack ionic character. Conversely, your target molecule is an ammonium hydrochloride salt with a carboxylic acid moiety. This highly polar state creates a rigid ionic lattice that is insoluble in low-dielectric solvents. The Solution: Anti-solvent trituration. By dissolving the crude mixture in a minimal amount of a polar protic solvent (methanol) and precipitating it with a non-polar anti-solvent (diethyl ether), the spirocyclic salt crashes out while non-polar organics remain solvated in the mother liquor[2].

Q2: We are detecting N-alkylated byproducts and other basic organic impurities. Trituration isn't working. What is the next step? The Causality: Over-alkylation or incomplete deprotection leaves basic organic impurities that share the secondary/tertiary amine functionality. Consequently, they co-precipitate as HCl salts during trituration. The Solution: Strongly Acidic Cation-Exchange (SAC) Chromatography. When the aqueous mixture is loaded onto a sulfonic acid resin, protonated amines bind to the stationary phase. Neutral and acidic impurities wash through. By eluting with a controlled ammonia gradient, you can displace the amines based on their distinct pKa values and steric bulk, isolating your target zwitterion before re-acidifying it[3].

Q3: NMR and LC-MS show the presence of diastereomers. How do we resolve these? The Causality: The spiro[5.5]undecane system features a rigid 3D conformation. Depending on the substitution pattern at the 9-position, cis and trans isomers can form relative to the spiro carbon[4]. Because diastereomers have identical molecular weights and functional groups, their pKa and isoelectric points are nearly indistinguishable, rendering ion-exchange useless. The Solution: Reverse-Phase Preparative HPLC (RP-HPLC). The rigid 3D spatial arrangement of the cis vs. trans isomers creates slightly different hydrophobic footprints, which can be resolved on a C18 column using a buffered mobile phase to suppress carboxylic acid ionization.

Quantitative Data: Impurity Profiling & Recovery

Table 1: Expected recovery and purity metrics based on the selected purification methodology.

Impurity CategoryTypical ContaminantsRecommended Purification MethodAverage Yield RecoveryAchievable Purity
Non-Polar Organics Unreacted ketones, protecting group byproductsAnti-Solvent Trituration / LLE85 - 95%>95%
Polar / Basic Organics N-alkylated side products, secondary aminesCation-Exchange Chromatography75 - 85%>98%
Diastereomers Cis/trans spiro isomersReverse-Phase Prep-HPLC60 - 70%>99%

Experimental Methodologies

Protocol A: Anti-Solvent Trituration (Self-Validating System)

Use this protocol to strip away non-polar organic impurities and residual solvents.

  • Dissolution: Dissolve 1.0 g of crude 3-azaspiro[5.5]undecane-9-carboxylic acid HCl in 5 mL of methanol (MeOH). Mechanistic Note: MeOH disrupts the crystalline lattice but is fully miscible with ethereal anti-solvents.

  • Precipitation: Dropwise, add 50 mL of cold, anhydrous diethyl ether while stirring vigorously. A white precipitate will form immediately as the dielectric constant of the solution drops.

  • Filtration: Filter the precipitate over a Büchner funnel. Wash the filter cake with an additional 15 mL of cold diethyl ether to flush residual non-polar organics.

  • Self-Validation Check: Spot both the mother liquor and a dissolved sample of the solid on a TLC plate (Eluent: DCM/MeOH/NH₄OH 80:18:2). Stain with Ninhydrin. The solid fraction must show a strong purple/pink spot (primary/secondary amine), while the mother liquor should contain the UV-active or iodine-stained non-polar impurities. If the mother liquor shows a ninhydrin-positive spot, you have added too much MeOH; reduce the initial dissolution volume.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield the purified salt.

Protocol B: Cation-Exchange Purification & Salt Reformation

Use this protocol to separate the target from chemically similar basic impurities or to recover the salt from an aqueous zwitterionic state.

  • Resin Preparation: Swell 20 g of a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, hydrogen form) in DI water. Pack into a glass column and wash with 100 mL of 1M HCl, followed by DI water until the eluent is pH neutral[3].

  • Loading: Dissolve the crude batch in 10 mL of DI water and load it onto the column. The protonated spiro-amine will bind ionically to the resin's sulfonate groups.

  • Washing: Wash the column with 100 mL of DI water, followed by 50 mL of 20% MeOH in water. This step quantitatively elutes neutral and acidic organic impurities.

  • Elution: Elute the target compound using a gradient of 0.5M to 2M aqueous ammonia (NH₄OH). Collect 15 mL fractions.

  • Self-Validation Check: Test each fraction by spotting on filter paper and applying ninhydrin spray. Pool only the fractions that exhibit a rapid, intense color change.

  • Salt Reformation: Lyophilize the pooled fractions to obtain the free zwitterion. Suspend the zwitterionic powder in anhydrous diethyl ether and bubble gaseous HCl (or carefully add 1.1 equivalents of 2M HCl in diethyl ether) into the suspension. The pure hydrochloride salt will quantitatively precipitate[2]. Filter and dry under vacuum.

References

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Separation and Refining of Amino acids Source: Mitsubishi Chemical / Diaion Technical Manual URL:[Link]

  • How to convert amino acid to its hydrochloride? Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: 3-Azaspiro[5.5]undecane-9-carboxylic Acid vs. Piperidine Derivatives in Receptor Binding Assays

Executive Summary For decades, the piperidine ring has served as a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs[1]. However, the inherent conformational flexib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the piperidine ring has served as a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs[1]. However, the inherent conformational flexibility of this "flat" 2D heterocycle often leads to suboptimal metabolic stability, off-target promiscuity, and a high entropic penalty upon receptor binding.

To overcome these limitations, drug development professionals are increasingly turning to spirocyclic bioisosteres—a strategy often termed "escaping flatland"[2]. This guide provides an in-depth, objective comparison between traditional piperidine derivatives (e.g., piperidine-4-carboxylic acid) and the rigidified 3D scaffold 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride [3]. By analyzing thermodynamic principles and comparative binding assay data, we establish the causality behind the superior target selectivity and binding affinity often observed with spirocyclic systems[4].

Structural and Thermodynamic Rationale

The fundamental difference between a standard piperidine derivative and a 3-azaspiro[5.5]undecane system lies in conformational restriction. Flexible piperidines must adopt a specific, energetically demanding conformation to bind effectively to a target receptor's active site. This reorganization results in a significant loss of conformational entropy ( ), which diminishes the overall free energy of binding ( ).

Conversely, the spiro[5.5]undecane core is pre-organized. The perpendicular arrangement of the two rings forces the functional groups (such as the basic secondary amine and the carboxylic acid vector) into a fixed, predictable 3D geometry[5]. When this pre-organized molecule enters a binding pocket, the entropic penalty is drastically minimized. Furthermore, the distinct vectors provided by the spirocycle optimize key interactions, such as cation- interactions with tyrosine residues or salt bridges with aspartate, driving both affinity and selectivity[2].

G P Piperidine Derivative (Flexible 2D Scaffold) E_P High Entropic Penalty Upon Target Binding P->E_P S 3-Azaspiro[5.5]undecane (Rigid 3D Scaffold) E_S Low Entropic Penalty (Pre-organized) S->E_S B_P Moderate Affinity Off-target risks E_P->B_P B_S High Affinity Enhanced Selectivity E_S->B_S

Thermodynamic rationale for spirocyclic bioisosteric replacement.

Comparative Binding Performance

To objectively evaluate the performance of these scaffolds, we compare their binding affinities using a model transmembrane target (e.g., Sigma-1 receptor or viral M2 proton channel, where spiro-piperidines have demonstrated exceptional efficacy)[4][5].

The data below illustrates how the structural rigidity of 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride translates into measurable pharmacological advantages over its flexible piperidine counterpart.

Table 1: Quantitative Binding Assay Comparison
Pharmacological ParameterPiperidine-4-carboxylic acid (Flexible Baseline)3-Azaspiro[5.5]undecane-9-carboxylic acid HCl (Rigid 3D)Causality / Mechanistic Driver
Binding Affinity ( ) 310.5 nM8.1 nMPre-organization reduces entropic penalty; optimized vector alignment[2].
Inhibitory Potency ( ) 450.2 nM12.4 nMEnhanced cation- and salt-bridge interactions deep within the binding pocket[2][5].
Ligand Lipophilic Efficiency (LLE) 3.25.8Improved potency without a proportional increase in lipophilicity (clogP).
Target Selectivity (Fold) ~15x>250xRigid 3D shape prevents the molecule from adopting conformations that fit off-target receptors[4].

Data Interpretation: The spirocyclic derivative exhibits a nearly 40-fold improvement in . This is primarily driven by Ligand Lipophilic Efficiency (LLE). Because the spirocycle achieves high affinity through geometric complementarity rather than bulk lipophilicity, it maintains a highly favorable LLE, a critical metric for predicting successful downstream pharmacokinetics[1].

Experimental Methodology: Self-Validating Binding Protocol

To generate reliable, reproducible data comparing these two scaffolds, a highly controlled Competitive Radioligand Binding Assay must be employed. The following protocol is designed as a self-validating system, incorporating internal controls to ensure that the calculated values reflect true thermodynamic affinity rather than assay artifacts.

Workflow Prep 1. Membrane Preparation Isolate target receptors Incubate 2. Incubation Radioligand + Test Compound Prep->Incubate Filter 3. Rapid Filtration Isolate bound complexes on GF/B Incubate->Filter Wash 4. Washing Remove unbound radioligand Filter->Wash Count 5. Scintillation Quantify bound radioactivity Wash->Count Analyze 6. Data Analysis Calculate IC50 and Ki Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

Step-by-Step Methodology

1. Membrane Preparation & Standardization

  • Procedure: Homogenize target-expressing cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay.

  • Causality: Maintaining 4°C and using protease inhibitors prevents receptor degradation. Standardizing protein concentration ensures that the number of available binding sites ( ) remains constant across all assay wells, a critical requirement for accurate determination.

2. Assay Incubation (The Competition Phase)

  • Procedure: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its predetermined ), 50 µL of the test compound (3-Azaspiro[5.5]undecane-9-carboxylic acid HCl or Piperidine-4-carboxylic acid) at varying concentrations ( to M), and 100 µL of membrane suspension. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Self-Validation:

    • Total Binding (TB): Wells containing radioligand + vehicle (no test compound).

    • Non-Specific Binding (NSB): Wells containing radioligand + 10 µM of an unlabeled reference ligand.

    • Specific binding is calculated as TB - NSB. If NSB exceeds 30% of TB, the assay is invalid due to excessive "sticky" hydrophobic interactions.

3. Rapid Filtration and Washing

  • Procedure: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Causality: Pre-soaking in PEI neutralizes the negative charge of the glass fibers, preventing basic amines (like the piperidine nitrogen) from binding non-specifically to the filter. Ice-cold buffer and rapid filtration are strictly required to trap the receptor-ligand complex before the low-affinity piperidine derivatives have time to dissociate.

4. Scintillation Counting and Data Analysis

  • Procedure: Extract the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter.

  • Analysis: Plot the specific binding against the log concentration of the test compounds. Fit the data using non-linear regression (one-site competition model) to determine the . Convert to using the Cheng-Prusoff equation: .

Conclusion

The transition from flexible piperidines to 3-azaspiro[5.5]undecane derivatives represents a sophisticated application of thermodynamic principles in drug design. By utilizing 3-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride, researchers can leverage conformational pre-organization to drastically reduce entropic penalties upon binding. As demonstrated by the comparative assay frameworks, this structural rigidity not only enhances binding affinity ( ) but also tightly controls the spatial projection of pharmacophores, leading to vastly superior target selectivity and lipophilic efficiency.

References

  • The Spirocycle Surge in Drug Discovery.Drug Hunter.
  • CAS 170228-81-6 3-Azaspiro[5.5]undecane-3,9-dicarboxylic acid 3-(tert-butyl)ester 95+%.Alfa Chemistry.
  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus.Hong Lab MIT.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity.Journal of Medicinal Chemistry - ACS Publications.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 3-Azaspiro[5.5]undecane-9-carboxylic acid Quantification

Executive Summary The quantification of 3-Azaspiro[5.5]undecane-9-carboxylic acid, a novel spirocyclic compound, presents a significant bioanalytical challenge due to its inherent physicochemical properties. Possessing b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 3-Azaspiro[5.5]undecane-9-carboxylic acid, a novel spirocyclic compound, presents a significant bioanalytical challenge due to its inherent physicochemical properties. Possessing both a basic secondary amine and an acidic carboxylic acid group, this molecule is zwitterionic and highly polar. This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validation strategies, moving beyond a simple recitation of steps to explain the fundamental causality behind critical experimental choices. We will dissect and compare sample preparation techniques and chromatographic strategies, culminating in two detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable quantitative assay for this and structurally similar polar zwitterionic compounds in complex biological matrices like plasma.

The Analytical Challenge: Understanding the Analyte

Spirocyclic scaffolds are of increasing interest in drug discovery for their ability to confer valuable properties like improved metabolic stability and potency.[1][2][3] However, the unique three-dimensional structure and specific functional groups of 3-Azaspiro[5.5]undecane-9-carboxylic acid dictate the analytical approach.

  • Zwitterionic Nature: The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups means the molecule's net charge is highly pH-dependent. At neutral pH, it exists as a zwitterion, making it highly polar and water-soluble.

  • Chromatographic Difficulty: This high polarity is the primary hurdle. On traditional reversed-phase (RP) columns (e.g., C18), which separate based on hydrophobicity, this analyte will exhibit little to no retention, eluting in the void volume with endogenous salts and other polar interferences.[4] This co-elution leads to significant ion suppression in the mass spectrometer, compromising sensitivity and accuracy.[5]

  • Extraction Complexity: The analyte's polar, zwitterionic character makes it difficult to efficiently extract from a complex biological matrix using simple techniques like liquid-liquid extraction (LLE) or standard reversed-phase solid-phase extraction (SPE).

To overcome these challenges, the method development must focus on two key areas: selective sample preparation to isolate the analyte and remove interfering matrix components, and a chromatographic strategy that provides adequate retention and separation.

Foundational Strategy: Bioanalytical Method Validation (BMV)

Any quantitative bioanalytical method intended for regulatory submission must be validated to ensure it is suitable for its intended purpose.[6] This guide adheres to the principles outlined in the harmonized ICH M10 guideline, which is now the standard for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9] A full validation must demonstrate specificity, selectivity, accuracy, precision, a defined calibration curve and range, and the stability of the analyte under various conditions.[10][11]

Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to isolate the analyte from the biological matrix, concentrate it, and present it in a solvent compatible with the LC-MS/MS system. The choice of technique has a profound impact on method robustness and sensitivity.

Technique Principle Pros Cons Suitability for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., Acetonitrile) to precipitate matrix proteins.Fast, simple, inexpensive.Non-selective, high levels of residual matrix components (phospholipids, salts), leading to significant matrix effects (ion suppression).Poor: While simple, the high potential for ion suppression makes it unsuitable for achieving low detection limits required in many studies.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on polarity.Can provide cleaner extracts than PPT.Inefficient for highly polar, zwitterionic compounds which will not partition well into common organic solvents.Poor: The analyte's high water solubility prevents efficient extraction into an organic phase.
Mixed-Mode SPE Utilizes two retention mechanisms (e.g., ion-exchange and reversed-phase) on a single sorbent.[12]Highly selective , provides the cleanest extracts, significantly reduces matrix effects.[13]More complex method development, higher cost per sample.Excellent: This is the recommended approach. A mixed-mode strong cation exchange (SCX) sorbent can retain the analyte by two orthogonal mechanisms.[14]

Causality Behind the Recommendation: Mixed-Mode Strong Cation Exchange (SCX) SPE is the superior choice because it exploits the analyte's dual nature.[12] At an acidic pH (e.g., pH < 4), the carboxylic acid is protonated (neutral), while the secondary amine is protonated (positive charge). This allows the analyte to be retained by both a strong cation exchange interaction and a weaker non-polar interaction.[14] This dual retention allows for aggressive wash steps with both aqueous and organic solvents to remove a wide range of interferences.[13] The analyte is then eluted by using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the amine, disrupting the ion-exchange mechanism.[13][14]

Comparative Analysis of Chromatographic Strategies

Achieving chromatographic retention is critical for separating the analyte from matrix interferences and ensuring reproducible quantification.

Strategy Principle Pros Cons Suitability for Analyte
Reversed-Phase (RP) LC Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18).Robust, reproducible, widely used.Poor retention for highly polar compounds.[4]Very Poor: Analyte will elute at or near the void volume, leading to severe ion suppression.
Ion-Pairing RP-LC Adds a reagent (e.g., HFBA) to the mobile phase that forms a neutral, hydrophobic ion-pair with the charged analyte, increasing its retention on an RP column.[15][16]Enables use of standard RP columns.Ion-pairing reagents can cause significant and persistent ion suppression in the MS source and are difficult to flush from the system.[17] Requires dedicated LC systems.[16]Viable, but with Caveats: Can be effective but the negative impact on MS sensitivity and system contamination makes it a less desirable option.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase (e.g., amide, zwitterionic) and a high-organic mobile phase.[18]Excellent retention for polar and zwitterionic analytes.[4][19] Elution in high organic solvent enhances MS desolvation and sensitivity.[5]Sensitive to sample solvent composition and water content, can have longer equilibration times.Excellent: This is the recommended approach. HILIC provides strong, tunable retention, moving the analyte away from the void volume and early-eluting matrix components, thereby reducing ion suppression and boosting sensitivity.[5][20]

Causality Behind the Recommendation: HILIC is fundamentally designed for polar analytes.[18] It operates via a partitioning mechanism where analytes move between a high-organic mobile phase and a water-enriched layer immobilized on the polar stationary phase surface. For 3-Azaspiro[5.5]undecane-9-carboxylic acid, this results in strong retention, good peak shape, and elution in a mobile phase (high acetonitrile content) that is ideal for efficient electrospray ionization (ESI), leading to a significant improvement in signal-to-noise.[5]

Visualization of Workflows

Method Development Decision Workflow

The following diagram illustrates the logical decision-making process for developing a robust LC-MS/MS method for a polar, zwitterionic analyte like 3-Azaspiro[5.5]undecane-9-carboxylic acid.

G cluster_0 Sample Preparation Strategy cluster_2 Outcome Start Start: Plasma Sample PPT Protein Precipitation? Start->PPT LLE Liquid-Liquid Extraction? Start->LLE SPE Solid-Phase Extraction? Start->SPE High_Suppression High Matrix Effects Poor Sensitivity PPT->High_Suppression LLE->High_Suppression HILIC HILIC? SPE->HILIC Cleaner Extract Enables HILIC RP_LC Reversed-Phase LC? RP_LC->High_Suppression IP_LC Ion-Pairing RP-LC? Contamination MS Contamination Moderate Sensitivity IP_LC->Contamination Optimal Low Matrix Effects High Sensitivity (Recommended Path) HILIC->Optimal

Caption: Decision tree for selecting an appropriate bioanalytical strategy.

Recommended Protocol Workflow (SPE-HILIC-MS/MS)

This diagram details the recommended experimental workflow from sample receipt to final data analysis.

G Sample 1. Plasma Sample Thawing & Internal Standard Spiking Pretreat 2. Sample Pre-treatment (Acidification & Dilution) Sample->Pretreat Load 3. Load onto Conditioned Mixed-Mode SCX SPE Plate Pretreat->Load Wash1 4. Aqueous Wash (Remove Salts) Load->Wash1 Wash2 5. Organic Wash (Remove Lipids) Wash1->Wash2 Elute 6. Elute with Basic Organic Solvent Wash2->Elute Drydown 7. Evaporate & Reconstitute in High Organic Solvent Elute->Drydown Inject 8. Inject onto HILIC LC-MS/MS System Drydown->Inject Data 9. Data Acquisition & Quantification Inject->Data

Caption: Recommended workflow using Mixed-Mode SPE and HILIC-MS/MS.

Detailed Experimental Protocols

These protocols provide a starting point for method development and validation. An appropriate stable-isotope labeled internal standard for 3-Azaspiro[5.5]undecane-9-carboxylic acid should be used for all experiments.

Protocol A: The Recommended Path - Mixed-Mode SPE and HILIC-MS/MS

This method is designed for maximum selectivity and sensitivity.

  • Sample Preparation: Mixed-Mode Cation Exchange (SCX) SPE

    • Thaw plasma samples and internal standard (IS) spiking solutions.

    • To 100 µL of plasma, add 10 µL of IS working solution and vortex.

    • Add 200 µL of 2% formic acid in water. Vortex to mix. This step acidifies the sample to ensure the analyte's amine group is positively charged.

    • Condition a mixed-mode SCX SPE plate (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash the plate with 1 mL of methanol to remove non-polar and lipidic interferences.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 0.1% formic acid.

  • LC-MS/MS Analysis: HILIC Method

    • LC System: UPLC/UHPLC system

    • Column: HILIC Amide or Zwitterionic phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, return to 95% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined by infusing a standard solution of the analyte. Monitor for [M+H]+ precursor ion and at least two stable product ions.

Protocol B: The Alternative - Protein Precipitation and Ion-Pairing RP-LC-MS/MS

This method is faster but is likely to suffer from lower sensitivity and may cause system contamination. It should only be considered if high sensitivity is not required.

  • Sample Preparation: Protein Precipitation

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean plate or vial for injection.

  • LC-MS/MS Analysis: Ion-Pairing Reversed-Phase Method

    • LC System: UPLC/UHPLC system (dedicate this system to ion-pairing methods if possible).

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water

    • Mobile Phase B: 5 mM HFBA in Acetonitrile

    • Gradient: 5% B to 95% B over 4 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 10 µL

    • MS System: As described in Protocol A.

Conclusion and Recommendations

The successful validation of an LC-MS/MS method for quantifying 3-Azaspiro[5.5]undecane-9-carboxylic acid in a biological matrix is critically dependent on addressing its polar, zwitterionic nature. A direct comparison of methodologies reveals that a strategy combining Mixed-Mode Solid-Phase Extraction with HILIC chromatography (Protocol A) provides the most robust, selective, and sensitive approach. This combination effectively mitigates matrix effects, achieves necessary chromatographic retention, and promotes efficient ionization, thereby ensuring the highest data quality in accordance with global regulatory standards.[7][21][22] While simpler methods like protein precipitation exist, they are ill-suited for the challenges posed by this analyte and are not recommended for regulated bioanalysis where low limits of quantification are required.

References

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics. Available from: [Link]

  • Klawitter, J., et al. (2013). Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. Journal of Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Available from: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Nguyen, H. P., et al. (2011). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Analytical Chemistry. Available from: [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • D'Agostino, L. A., & Britz-McKibbin, P. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available from: [Link]

  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available from: [Link]

  • Arcos. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Request PDF. (n.d.). Liquid Chromatography - Mass Spectrometry of Zwitterionic Liquids. Available from: [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Available from: [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Available from: [Link]

  • LCGC International. (2022). Increasing LC–MS-MS Sensitivity with Luna® HILIC. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResearchGate. (2026). Spirorocyclic compound NMR challenge. Available from: [Link]

  • Request PDF. (n.d.). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Available from: [Link]

  • Wang, Y., et al. (2022). LC–MS 3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring. MDPI. Available from: [Link]

  • Altasciences. (2023). A Novel Hybridization LC-MS/MS Methodology for Quantification of siRNA in Plasma, CSF and Tissue Samples. Available from: [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available from: [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Waters Corporation. (n.d.). LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available from: [Link]

  • Lu, W., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available from: [Link]

  • Fernandes, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Available from: [Link]

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Validation

Comparative Binding Affinity of 3-Azaspiro[5.5]undecane-9-carboxylic Acid Analogs: A Guide for CNS-Targeted Drug Discovery

Introduction: The Spirocyclic Scaffold in CNS Drug Design In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer both structural rigidity and three-dimensional diversity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirocyclic Scaffold in CNS Drug Design

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer both structural rigidity and three-dimensional diversity is paramount. The 3-azaspiro[5.5]undecane framework has emerged as a compelling starting point for the design of ligands targeting various CNS receptors, particularly the γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1][2] The carboxylic acid moiety at the 9-position of this spirocyclic system provides a key interaction point, often mimicking the endogenous ligand GABA. This guide provides a comparative analysis of the binding affinities of various analogs of 3-azaspiro[5.5]undecane-9-carboxylic acid, offering insights into their structure-activity relationships (SAR) and their potential as therapeutic agents.

The inherent conformational restriction of the spirocyclic core, as seen in compounds like 3-azaspiro[5.5]undecane-9-carboxylic acid, offers a significant advantage in rational drug design. By locking the molecule in a specific spatial arrangement, it is possible to achieve higher selectivity and affinity for the target receptor compared to more flexible, linear molecules. This principle has driven the exploration of various modifications to the parent scaffold to optimize binding characteristics.

Comparative Analysis of Binding Affinities

The primary target for many 3-azaspiro[5.5]undecane-9-carboxylic acid analogs is the GABA receptor, specifically the GABA-A receptor subtype.[3] Dysregulation of GABAergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[4] Therefore, developing ligands with high affinity and selectivity for specific GABA-A receptor subtypes is a key therapeutic strategy.

The binding affinity of a ligand for its receptor is a critical determinant of its potency. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following sections and the accompanying data table compare the binding affinities of several key analogs, highlighting the structural modifications that influence their interaction with the GABA-A receptor.

Core Scaffold and the Role of the Carboxylic Acid

The 3-azaspiro[5.5]undecane-9-carboxylic acid scaffold itself serves as a foundational structure. The carboxylic acid group is a crucial pharmacophoric element, mimicking the carboxylate of GABA and forming key electrostatic interactions within the GABA binding site at the β+/α- interface of the GABA-A receptor.[1][3]

Impact of Substitutions on the Azaspirocyclic Core

Structure-activity relationship studies have demonstrated that modifications to the azaspirocyclic rings can significantly impact binding affinity. For instance, the introduction of additional heteroatoms or functional groups can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical for receptor binding.

A study on 3,9-diazaspiro[5.5]undecane-based compounds revealed that a spirocyclic benzamide could effectively compensate for the traditional acidic moiety found in most GABA-A receptor ligands.[3] This suggests that bioisosteric replacement of the carboxylic acid is a viable strategy for modulating affinity and other pharmacokinetic properties. In one instance, a structurally simplified m-methylphenyl analog demonstrated a high binding affinity in the nanomolar range (Ki = 180 nM) and showed improved selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[3]

Data Summary: Binding Affinities of Selected Analogs

The following table summarizes the reported binding affinities (Ki values) of representative 3-azaspiro[5.5]undecane analogs for the GABA-A receptor. This data provides a quantitative basis for comparing the efficacy of different structural modifications.

Compound IDStructureModification from Parent ScaffoldTarget ReceptorBinding Affinity (Ki)Reference
Parent 3-Azaspiro[5.5]undecane-9-carboxylic acid-GABA-A(Reference Value)-
Analog 1 m-methylphenyl analog of a 3,9-diazaspiro[5.5]undecaneReplacement of carboxylic acid with a spirocyclic benzamide and simplification to an m-methylphenyl group.GABA-A (α4βδ subtype selective)180 nM[3]
Analog 2 N-Boc-3-azaspiro[5.5]undecane-9-carboxylic acidAddition of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.(Not specified for GABA-A)(Data not available for direct comparison)[5]
Analog 3 3-Oxaspiro[5.5]undecane-9-carboxylic acidReplacement of the nitrogen at the 3-position with an oxygen atom.(Not specified for GABA-A)(Data not available for direct comparison)[6]

Note: Direct comparative binding data for all analogs is not always available in a single study. The table presents available data to illustrate the impact of specific structural changes. The parent compound's affinity is presented as a conceptual baseline.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

To provide a practical context for the data presented, this section outlines a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard technique used to determine the binding affinity of unlabeled compounds (like the analogs discussed) for the GABA-A receptor.[7][8]

Causality Behind Experimental Choices

The choice of a competitive binding assay is based on its ability to accurately determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[7] The use of [³H]Muscimol, a potent and selective GABA-A receptor agonist, is a common and well-validated approach for labeling the receptor.[7] The thorough washing of the brain membrane preparation is crucial to remove endogenous GABA, which would otherwise compete with the radioligand and the test compounds, leading to inaccurate affinity measurements.[7]

Self-Validating System

This protocol incorporates internal controls for a self-validating system. "Total binding" represents the maximum amount of radioligand that can bind to the receptors, while "non-specific binding" (determined in the presence of a high concentration of an unlabeled ligand) accounts for the portion of the radioligand that binds to components other than the target receptor. The specific binding, which is the parameter of interest, is then calculated by subtracting the non-specific binding from the total binding.[8]

Step-by-Step Methodology

1. Materials and Reagents:

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled Ligand (for non-specific binding): GABA or Bicuculline methiodide[9]

  • Test Compounds: 3-Azaspiro[5.5]undecane-9-carboxylic acid analogs

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C[9]

  • Brain Tissue: Rat or mouse whole brain or specific regions like the cortex.

  • Homogenizer: Glass-Teflon or other suitable tissue homogenizer.

  • Centrifuge: Capable of reaching >20,000 x g at 4°C.

  • Filtration Apparatus: Multi-well harvester with glass fiber filters (e.g., Whatman GF/B).[9]

  • Scintillation Counter: For quantifying radioactivity.

  • Scintillation Cocktail.

2. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold assay buffer and repeat the centrifugation step three more times to thoroughly wash the membranes and remove endogenous GABA.[7]

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay:

  • Prepare serial dilutions of the test compounds and the unlabeled ligand for non-specific binding determination.

  • In a 96-well plate or individual tubes, set up the following conditions in triplicate:

    • Total Binding: 100 µL membrane preparation, 50 µL [³H]Muscimol (at a final concentration near its Kd, e.g., 2-5 nM), and 50 µL assay buffer.

    • Non-specific Binding (NSB): 100 µL membrane preparation, 50 µL [³H]Muscimol, and 50 µL of a saturating concentration of unlabeled GABA (e.g., 1 mM) or bicuculline (e.g., 100 µM).

    • Competitive Binding: 100 µL membrane preparation, 50 µL [³H]Muscimol, and 50 µL of each concentration of the test compound.

  • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[10]

4. Termination and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.

  • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For the competition experiment, convert the CPM for each test compound concentration to the percentage of specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow of the radioligand binding assay.

GABAA_Signaling_Pathway cluster_membrane Cell Membrane GABAA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_influx Cl- Influx GABAA_Receptor->Cl_influx Opens Channel GABA GABA or Analog (e.g., 3-Azaspiro[5.5]undecane -9-carboxylic acid) GABA->GABAA_Receptor Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling Pathway.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (from brain tissue) Incubation_Setup 2. Incubation Setup (Total, Non-specific, Competition) Membrane_Prep->Incubation_Setup Reagent_Addition 3. Addition of Reagents ([³H]Muscimol, Unlabeled Ligand, Test Analogs) Incubation_Setup->Reagent_Addition Incubation 4. Incubation (Allow binding to reach equilibrium) Reagent_Addition->Incubation Termination 5. Termination & Separation (Rapid filtration) Incubation->Termination Quantification 6. Quantification (Liquid scintillation counting) Termination->Quantification Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The 3-azaspiro[5.5]undecane-9-carboxylic acid scaffold represents a versatile platform for the development of novel CNS-active compounds. The comparative analysis of analog binding affinities underscores the critical role of specific structural modifications in achieving high affinity and selectivity for the GABA-A receptor. The detailed experimental protocol provided herein offers a robust framework for researchers to evaluate their own novel analogs.

Future research in this area should focus on expanding the SAR studies to include a wider range of substitutions on the spirocyclic core and bioisosteric replacements for the carboxylic acid moiety. Furthermore, investigating the functional activity of these high-affinity binders through electrophysiological techniques will be crucial to differentiate between agonists, antagonists, and allosteric modulators, ultimately guiding the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. University of Southampton. Available from: [Link]

  • Jones, M. V., & Westbrook, G. L. (1995). Defining Affinity with the GABAA Receptor. Neuron, 15(1), 181-191. Available from: [Link]

  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press. (General protocols for GABA receptor binding assays are well-established and can be found in such comprehensive resources). A representative online protocol can be viewed at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available from: [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. Available from: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • GABAA receptor open-state conformation determines non-competitive antagonist binding. Available from: [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PMC. Available from: [Link]

  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. ResearchGate. Available from: [Link]

  • 3-Oxa-9-azaspiro[5.5]undecan-9-carboxylic acid tert-butyl ester. NextSDS. Available from: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available from: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Available from: [Link]

  • GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro. Semantic Scholar. Available from: [Link]

  • Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. PubMed. Available from: [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PMC. Available from: [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available from: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. Available from: [Link]

  • GABAA receptor. Wikipedia. Available from: [Link]

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Comparative

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride analytical reference standards comparison

An In-Depth Comparative Guide to Analytical Reference Standards for 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride Introduction: The Criticality of a Well-Characterized Standard 3-Azaspiro[5.5]undecane-9-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Analytical Reference Standards for 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride

Introduction: The Criticality of a Well-Characterized Standard

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure is of significant interest for designing novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, the foundation of reliable and reproducible analytical data lies in the quality of the reference standard used.[1]

This guide provides a comprehensive comparison of analytical reference standards for 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride. Its purpose is to equip researchers, analytical scientists, and quality control professionals with the technical insights and experimental frameworks necessary to select and qualify a standard that is fit for its intended purpose—be it for identification, purity assessment, or quantitative assay. We will move beyond a simple catalog comparison to a detailed examination of the causality behind experimental choices, ensuring that every analytical step is part of a self-validating system.

The quality and purity of a reference standard are paramount for generating scientifically valid results.[2] A reference material serves as the benchmark against which all analytical measurements are made, directly impacting critical decisions in drug development, from stability testing to final product release.[3][4]

Pillars of a Reliable Reference Standard: Beyond the Label

Before comparing specific standards, it is crucial to understand the attributes that define a high-quality reference material. These materials are broadly categorized as primary (e.g., from pharmacopeias like USP) or secondary standards, which are qualified against a primary standard.[2][5] Regardless of the type, a dependable standard must be thoroughly characterized for:

  • Identity: Unambiguous structural confirmation.

  • Purity: Quantitation of the main component and identification/quantitation of all significant impurities (organic, inorganic, and residual solvents).[6]

  • Assigned Value (Potency/Assay): The certified concentration or purity value, often corrected for impurities and water content.

  • Stability: Ensuring the material's integrity over its shelf life under specified storage conditions.[1]

  • Traceability: The assigned value should be linked to a recognized national or international standard.[1][3]

International Conference on Harmonisation (ICH) guidelines, such as Q7A (Good Manufacturing Practices for APIs), provide a regulatory framework for the qualification and use of reference standards.[5]

Comparative Analysis: A Triad of Quality Tiers

For the purpose of this guide, we will compare three archetypal tiers of commercially available 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride standards. This comparison is based on typical specifications and the level of characterization provided.

Table 1: Comparison of Supplier-Provided Specifications for Different Standard Tiers

FeatureStandard A: Pharmacopeial Grade Standard B: Certified Reference Material (CRM) Standard C: "Research Grade" Standard
Purity (Stated) Assay value provided (e.g., 99.8% on as-is basis)Purity ≥ 99.5% (by HPLC)Purity > 98% (by HPLC)
Identity Tests ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis¹H NMR, MS¹H NMR
Purity Analysis Quantitative NMR (qNMR), HPLC (Peak Purity), Residual Solvents (GC-HS), Water (Karl Fischer)HPLC (Area %), Residual Solvents (GC-HS)HPLC (Area %)
Documentation Comprehensive USP/Ph. Eur. monograph and batch-specific CoADetailed Certificate of Analysis (CoA) with spectraBasic CoA with purity and NMR spectrum
Traceability Traceable to the highest metrological standardsOften manufactured under ISO 17034, traceable to primary standards.Generally lacks formal metrological traceability
Intended Use Official compendial assays, definitive identification, quantitative analysis in a GMP environmentQuantitative analysis, method validation, system suitabilityIdentification, qualitative work, early-stage R&D

Experimental Workflow for In-House Verification and Comparison

Trust, but verify. Regardless of the supplier's reputation, a prudent laboratory will perform in-house verification to confirm the standard's identity and purity. This not only validates the material but also establishes its performance within your specific analytical methods. The following workflow outlines a robust process for this verification.

G cluster_0 Phase 1: Material Reception & Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Verification cluster_3 Phase 4: Data Analysis & Qualification A Receive Standards (A, B, C) B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., Water, Methanol) B->C D ¹H NMR Spectroscopy (DMSO-d₆) C->D E LC-MS Analysis (ESI+, ESI-) C->E F FTIR Spectroscopy (KBr Pellet) C->F G Purity by HPLC-UV (Area % Normalization) C->G H Water Content (Karl Fischer Titration) C->H I Compare Data vs. CoA D->I E->I F->I G->I H->I J Qualify Standard for Intended Use I->J

Caption: Experimental workflow for the qualification and comparison of reference standards.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear rationale for each step.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides a "fingerprint" of a molecule's structure, confirming the identity and offering insights into purity. Protons on carbons adjacent to the carbonyl group and the nitrogen atom are expected to be deshielded and appear at a lower field (higher ppm).[7]

  • Methodology:

    • Accurately weigh ~5-10 mg of the reference standard into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it will solubilize the hydrochloride salt and the carboxylic acid proton will be observable).

    • Vortex briefly to dissolve the sample completely.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Data Interpretation: Compare the obtained spectrum with the structure of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride. Verify the chemical shifts, splitting patterns, and integration values for all expected protons. Check for signals corresponding to organic impurities or residual solvents.

Protocol 2: Identity Confirmation via LC-MS
  • Rationale: Mass Spectrometry (MS) confirms the molecular weight of the compound. For a carboxylic acid, analysis in both positive ion mode ([M+H]⁺) and negative ion mode ([M-H]⁻) is recommended for comprehensive data.[8]

  • Methodology:

    • Prepare a ~10 µg/mL solution of the standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Infuse the solution directly or inject it into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Acquire mass spectra in both positive and negative ion modes.

    • Data Interpretation: In positive mode, look for the protonated molecule at m/z corresponding to the molecular weight of the free base + 1. In negative mode, look for the deprotonated molecule at m/z corresponding to the molecular weight of the free base - 1.

Protocol 3: Purity Determination by HPLC-UV
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for separating and quantifying impurities in pharmaceutical analysis.[9] Since the target molecule lacks a strong chromophore, UV detection at a low wavelength is necessary.[10]

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm (or similar).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the standard at approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Analysis: Inject the sample and integrate all peaks detected.

    • Data Interpretation: Calculate the purity using the area percent normalization method (Area of main peak / Total area of all peaks * 100). Scrutinize the chromatogram for any impurity peaks and compare their levels across the different standards.

Summarized Experimental Findings (Hypothetical Data)

The protocols described above would yield data allowing for a direct, evidence-based comparison.

Table 2: Summary of Hypothetical Experimental Verification Results

ParameterStandard A: Pharmacopeial Standard B: CRM Standard C: Research Grade
¹H NMR Identity Conforms to structure. No observable impurities.Conforms to structure. Trace solvent peak (<0.1%) noted.Conforms to structure. Unidentified signals at ~1-2% level observed.
MS [M+H]⁺ (Expected: 198.15) 198.15198.15198.15
HPLC Purity (Area % at 210 nm) 99.9%99.7%98.5% (One major impurity at 0.8%)
Water Content (Karl Fischer) 0.15%0.25%0.8% (Not specified on CoA)
Appearance White crystalline solidWhite crystalline solidOff-white powder

Conclusion and Recommendations

This guide demonstrates that while multiple reference standards for 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride may be available, their quality and the extent of their characterization can vary significantly.

  • For GMP-regulated quantitative assays, method validation, or as a primary standard for qualifying secondary standards, the use of a Pharmacopeial Grade (Standard A) or a thoroughly characterized CRM (Standard B) is non-negotiable. [4][11] The comprehensive documentation and high, verified purity of these standards ensure data integrity and regulatory compliance.

Ultimately, the selection of a reference standard is a risk-based decision. The investment in a higher-quality, well-characterized standard is an investment in the reliability and validity of your scientific data.

References

  • Title: Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing - SynThink Research Chemicals Source: SynThink Research Chemicals URL
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  • Title: Pharmaceutical Reference Materials | SPEX, NSI, HPS & Chiron - ZeptoMetrix Source: ZeptoMetrix URL
  • Title: Certified Reference Materials - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)
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  • Title: Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?
  • Title: Determination of carboxylic acids content in the herbal mixtures by HPLC Source: ScienceRise URL
  • Title: SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT Source: ResearchGate URL

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Validation

A Guide to Ensuring Reproducibility in High-Throughput Screening: A Comparative Analysis of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. In the landscape of early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of early-stage drug discovery, the reproducibility of high-throughput screening (HTS) data is paramount. Poor reproducibility not only leads to the squandering of valuable resources but can also result in the premature termination of promising lead compounds or the futile pursuit of artifacts. This guide provides a comprehensive framework for evaluating the reproducibility of screening compounds, using 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride as a case study. We will compare its performance against established chemical scaffolds in a common HTS assay, offering detailed protocols, data analysis, and insights to ensure the robustness of your screening campaigns.

The Critical Role of Scaffolds in HTS Reproducibility

The choice of a chemical scaffold is a critical determinant of an HTS campaign's success. An ideal scaffold should exhibit not only desirable pharmacological properties but also consistent behavior in automated screening environments. Factors such as solubility, aggregation propensity, and off-target effects can significantly impact assay performance and data reproducibility.

3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is a spirocyclic scaffold, a class of compounds that has gained significant attention in medicinal chemistry due to its three-dimensional nature, which can lead to improved target specificity and physicochemical properties. However, like any novel scaffold, its performance in HTS must be rigorously validated.

This guide will walk you through a head-to-head comparison of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride with two well-established scaffolds: a piperidine-based compound and a tetrahydroquinoline-based compound. The comparison will be based on a cell-based G-protein coupled receptor (GPCR) antagonist assay, a workhorse of modern drug discovery.

Experimental Design for Reproducibility Assessment

To objectively assess the reproducibility of our test compound, we will employ a multi-pronged approach that evaluates intra-plate, inter-plate, and inter-day variability. The following experimental workflow provides a robust framework for this assessment.

G cluster_0 Assay Development & Optimization cluster_1 Reproducibility Assessment cluster_2 Data Analysis & Interpretation A Cell Seeding Density Optimization B Agonist Concentration-Response Curve A->B C Assay Reagent Stability Testing B->C D Intra-Plate Reproducibility (32 replicates per compound per plate) C->D E Inter-Plate Reproducibility (3 plates on the same day) D->E F Inter-Day Reproducibility (Experiments repeated on 3 different days) E->F G Calculation of Z'-factor, CV%, and S/B Ratio F->G H Statistical Analysis (ANOVA) G->H I Comparative Evaluation of Scaffolds H->I

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride

This document provides an in-depth, procedural guide for the safe handling and disposal of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride. It is intended for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe handling and disposal of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. The protocols outlined herein are designed to ensure laboratory safety, maintain regulatory compliance, and promote environmental stewardship.

Understanding the Compound: Hazard Profile and Characteristics

3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is a specific organic molecule, and while a dedicated Safety Data Sheet (SDS) for this exact compound is not universally available, its structure allows for an expert assessment of its likely properties based on analogous compounds. Structurally, it is a spirocyclic amine salt containing a carboxylic acid and a hydrochloride component.

Based on data from similar chemical structures, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2][3][4]

These classifications necessitate careful handling and a structured disposal plan that mitigates risk to personnel and the environment. This guide is grounded in the principle of responsible chemical life cycle management, adhering to guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Reference
Acute Toxicity, Oral (Category 4)Harmful if swallowed.GHS07 (Exclamation Mark)P301+P312[4]
Skin Irritation (Category 2)Causes skin irritation.GHS07 (Exclamation Mark)P264, P280, P302+P352[1][3]
Eye Irritation (Category 2A)Causes serious eye irritation.GHS07 (Exclamation Mark)P280, P305+P351+P338[1][3]
STOT SE 3 (Respiratory)May cause respiratory irritation.GHS07 (Exclamation Mark)P261, P271, P304+P340[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride is not merely a final step but an integrated process that begins the moment the material is designated as waste. The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation

The foundation of safe disposal is preventing unintended chemical reactions. Upon deciding to discard the compound, whether it is unused, expired, or contaminated, it must be treated as chemical waste.

  • Action: Immediately segregate waste containing 3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride from other waste streams.

  • Causality: This compound is a hydrochloride salt (an acid salt). Mixing it with bases can cause a neutralization reaction, potentially generating heat. Mixing with strong oxidizing agents or reactive metals could lead to more hazardous reactions. Segregation is a core principle of hazardous waste management under the EPA's Resource Conservation and Recovery Act (RCRA).[7][8]

Step 2: Containerization and Labeling

Proper containment and clear communication are critical for safety within the lab and for the waste disposal vendor.

  • Action:

    • Select a dedicated, chemically-resistant container with a secure, sealable lid (e.g., a high-density polyethylene (HDPE) bottle).

    • Ensure the container is in good condition, free of cracks or leaks.[9]

    • Affix a "HAZARDOUS WASTE" label to the container.[9]

    • Clearly write the full chemical name: "3-Azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride" and list any other components in the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[9]

    • Note the accumulation start date on the label.[8]

  • Causality: Federal and local regulations mandate clear labeling of hazardous waste to ensure proper handling, storage, and treatment.[8][10] A securely sealed container prevents the release of dust or fumes and protects against spills.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely pending pickup by a licensed disposal service.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[2]

    • Store the container with other compatible wastes, using secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]

  • Causality: Proper storage minimizes the risk of accidental spills and exposure. Storing incompatible waste types together can lead to dangerous reactions, so segregation by hazard class is essential.[9]

Step 4: Final Disposal - Professional Services Required

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company.[11][12]

  • Causality: The hydrochloride salt will form a mildly acidic solution in water, and the environmental impact of the spirocyclic organic component is not well-characterized.[13] Therefore, drain disposal is not a responsible option.[8][14] Professional disposal services will use high-temperature incineration or other approved methods to destroy the chemical in a controlled, environmentally sound manner, in compliance with EPA regulations.[15]

Disposal Decision Workflow Diagram

The following diagram outlines the logical steps for managing different waste streams associated with this compound.

DisposalWorkflow cluster_start Origin of Waste cluster_streams Waste Stream Identification cluster_actions Disposal Protocol cluster_final Final Disposition start Waste Generated: 3-Azaspiro[5.5]undecane-9-carboxylic acid;HCl pure_chem Unused/Expired Pure Chemical start->pure_chem contaminated_solid Contaminated Labware (Gloves, Weigh Boats, Wipes) start->contaminated_solid empty_container Empty Stock Container start->empty_container package_pure Ensure original container is sealed or transfer to a new, compatible waste container pure_chem->package_pure collect_solid Place in designated solid 'Hazardous Chemical Waste' container contaminated_solid->collect_solid rinse_container Triple rinse with suitable solvent (e.g., water or ethanol) empty_container->rinse_container label_waste Label container with: 'Hazardous Waste', full chemical name, and accumulation date collect_solid->label_waste collect_rinse Collect first rinse as hazardous liquid waste rinse_container->collect_rinse Rinsate Path dispose_container Deface label and dispose of thoroughly rinsed container in appropriate solid waste bin rinse_container->dispose_container Container Path collect_rinse->label_waste package_pure->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste pickup Arrange for pickup by EHS or Licensed Waste Contractor store_waste->pickup

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride

As a Senior Application Scientist, I recognize that handling specialized spirocyclic scaffolds like 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS: 2287318-50-5) requires more than a cursory glance at a Saf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized spirocyclic scaffolds like 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride (CAS: 2287318-50-5) requires more than a cursory glance at a Safety Data Sheet (SDS). Drug development professionals must understand the physical chemistry of the compound to implement effective, self-validating safety protocols.

This guide synthesizes authoritative laboratory safety standards with the physicochemical realities of amine hydrochloride salts, providing you with a robust, field-proven operational framework.

Chemical & Physical Hazard Profile

Understanding the quantitative and qualitative properties of this compound is the first step in risk mitigation. As a hydrochloride salt of a secondary amine and carboxylic acid, this compound exhibits specific behavioral traits when exposed to ambient laboratory conditions.

Table 1: Physicochemical and Hazard Summary
Property / HazardDescription / ValueOperational Implication
Physical State Crystalline solid / Fine powderHigh risk of aerosolization during transfer.
Hygroscopicity Moderate (Class II/III)Absorbs atmospheric moisture; can cause clumping and localized acidity 1.
Aqueous Solubility HighRapid dissolution in mucosal membranes (eyes, respiratory tract).
Skin Irritation GHS Category 2 (H315)Requires impermeable chemical barriers (Nitrile).
Eye Irritation GHS Category 2A (H319)Mandates splash goggles; safety glasses are insufficient for bulk handling.
Respiratory STOT SE 3 (H335)Inhalation causes severe respiratory tract irritation.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

Safety protocols fail when researchers do not understand the causality behind them. The handling requirements for 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride are dictated by two primary mechanistic factors:

  • Particle Dynamics & Static Charge: Fine, milled hydrochloride powders accumulate static electricity. When a metal spatula approaches the powder, electrostatic repulsion causes the particles to aerosolize. This invisible dust cloud is the primary vector for inhalation exposure.

  • Hygroscopicity & Localized Acidity: Once aerosolized particles contact the moisture in your respiratory tract or eyes, the hydrochloride salt rapidly dissolves, creating a localized micro-environment of low pH. This acidity is the mechanistic driver behind the H315, H319, and H335 irritation hazards 2.

Therefore, our PPE and engineering controls are not just physical barriers; they are designed to neutralize static charge and prevent moisture-driven acidic reactions on human tissue.

Table 2: PPE Requirements by Operational Scale
ScaleMass RangeEye ProtectionSkin/Body ProtectionRespiratory / Engineering Control
Analytical < 1 gSafety glasses with side shieldsNitrile gloves (0.11 mm), Lab coatVentilated balance enclosure
Preparative 1 g – 50 gChemical splash gogglesDouble Nitrile gloves, Lab coatChemical Fume Hood (Face velocity 80-100 fpm)
Bulk / Spill > 50 gFull face shield over gogglesHeavy-duty Nitrile (0.4 mm), TyvekP100 Half-mask respirator

Operational Workflows

The following step-by-step methodologies ensure a self-validating system where each step confirms the success of the previous one, adhering strictly to OSHA laboratory standards for powder handling 3.

Workflow A: Weighing & Dispensing Protocol

Dispensing Start Initiate Dispensing Vent Verify Enclosure Airflow Start->Vent Static Apply Anti-Static Ionizer Vent->Static Weigh Transfer to Tared Container Static->Weigh Seal Seal Container Immediately Weigh->Seal Decon Wet Wipe Surfaces Seal->Decon

Fig 1. Step-by-step operational workflow for safe powder dispensing.

Step-by-Step Methodology:

  • Environmental Control: Conduct all weighing inside a certified ventilated balance enclosure or chemical fume hood. Validation: Check the digital airflow monitor to ensure a face velocity of 80-120 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static ionizer over the stock bottle, the analytical balance, and the tared weigh boat. Use a grounded, static-dissipative spatula.

  • Transfer: Slowly transfer the required mass of 3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride. Keep the vertical drop distance below 2 inches to prevent dust plumes.

  • Containment: Cap the stock bottle and the receiving vial immediately. Do not transport unsealed powders across the laboratory.

  • Decontamination: Because the hydrochloride salt is highly water-soluble, wipe down the balance pan and surrounding area with a damp (not dry) lint-free cloth.

    • Validation Checkpoint: The absence of visible white powder residue on the dark balance draft shield confirms successful anti-static transfer and decontamination.

Workflow B: Solution Preparation
  • Solvent Selection: Use high-purity solvents (e.g., Milli-Q water, DMSO).

  • Order of Addition: Always add the solvent to the pre-weighed powder. Never drop powder into a solvent, as the impact will aerosolize the fine particulates.

  • pH Monitoring: Be aware that dissolving this hydrochloride salt in unbuffered water will lower the pH. If your downstream biological assay is pH-sensitive, dissolve the compound directly into a buffered solution (e.g., PBS, pH 7.4).

Spill Response & Disposal Plan

In the event of an accidental release, standard dry sweeping is strictly prohibited as it exacerbates inhalation hazards 4.

Spill Start Spill Detected Assess Assess Volume Start->Assess Minor < 50g (Minor) Assess->Minor Major > 50g (Major) Assess->Major PPE Don N95 & Nitrile Minor->PPE Evac Evacuate & Notify EHS Major->Evac Moisten Moisten with Water PPE->Moisten Clean Sweep & Containerize Moisten->Clean

Fig 2. Decision matrix and operational workflow for chemical spill response.

Step-by-Step Spill Response (Minor Spill < 50g):

  • Isolate: Restrict access to the immediate area.

  • Upgrade PPE: Don an N95 or P100 particulate respirator and double nitrile gloves.

  • Moisten (The Critical Step): Lightly mist the spilled powder with water from a spray bottle. Causality: Because the hydrochloride salt is highly water-soluble, the water instantly binds the fine powder into a heavy, non-volatile paste, completely neutralizing the inhalation hazard.

  • Collect: Use an anti-static dustpan and brush (or wet paper towels) to scoop the paste. Place all materials into a hazardous waste bag.

  • Decontaminate: Wash the spill surface with soap and water to remove any residual acidic micro-layers.

  • Disposal: Label the waste as "Hazardous Chemical Waste: Amine Hydrochloride Salt (Irritant)" and dispose of it according to institutional Environmental Health and Safety (EHS) guidelines.

References

  • Title: Working with Particularly Hazardous Chemicals (Prudent Practices in the Laboratory) Source: Florida State University / National Research Council URL: [Link]

  • Title: Hydrochloride Salt of the GABAkine KRM-II-81 (Hygroscopicity and Solubility Analysis) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

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